The Ethynyl-Thiazole Scaffold: Synthetic Architectures and Pharmacological Frontiers
Executive Summary The ethynyl-thiazole moiety represents a privileged scaffold in modern medicinal chemistry, most notably recognized in the structure of MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine). Unlike its...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The ethynyl-thiazole moiety represents a privileged scaffold in modern medicinal chemistry, most notably recognized in the structure of MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine). Unlike its predecessor MPEP, the ethynyl-thiazole architecture offers superior metabolic stability and receptor selectivity, particularly as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).
This technical guide dissects the synthetic construction of this scaffold via Sonogashira coupling, analyzes the mechanistic pharmacodynamics of mGluR5 antagonism, and provides a structural analysis of key derivatives.
Synthetic Architecture: The Sonogashira Protocol
The construction of the ethynyl-thiazole bond is almost exclusively achieved via Sonogashira cross-coupling . This palladium-catalyzed reaction couples a terminal alkyne with an aryl or heteroaryl halide.
For the synthesis of MTEP and its analogs, the preferred disconnection involves reacting 4-bromo-2-methylthiazole with 3-ethynylpyridine .
Mechanistic Workflow
The reaction proceeds through a Pd(0)/Cu(I) synergistic cycle. The copper(I) co-catalyst activates the terminal alkyne (forming a copper acetylide), which then transmetalates to the palladium center.
Figure 1: Catalytic Cycle for Ethynyl-Thiazole Formation
Caption: The Pd/Cu catalytic cycle driving the formation of the ethynyl-thiazole bond. Note the critical transmetalation step facilitated by the copper acetylide.
Optimized Experimental Protocol
Context: This protocol is designed to minimize homocoupling (Glaser coupling) and maximize yield for the MTEP scaffold.
Reagents:
Substrate A: 4-Bromo-2-methylthiazole (1.0 equiv)
Substrate B: 3-Ethynylpyridine (1.1 equiv)
Catalyst: Pd(PPh₃)₂Cl₂ (0.05 equiv) - Reduced to Pd(0) in situ
Deoxygenation (Critical): Charge a reaction vessel with THF and TEA. Sparge with Argon for 20 minutes. Rationale: Pd(0) species are sensitive to oxidation; O₂ also promotes copper-mediated homocoupling of the alkyne.
Catalyst Loading: Add Pd(PPh₃)₂Cl₂ and CuI to the vessel under positive Argon pressure. Stir until the yellow/orange suspension is uniform.
Substrate Addition: Add 4-bromo-2-methylthiazole followed by 3-ethynylpyridine.
Thermal Activation: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC or LC-MS.
Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd/Cu residues. Concentrate the filtrate in vacuo.
Purification: Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Pharmacological Mechanism: mGluR5 Antagonism
The ethynyl-thiazole moiety in MTEP functions as a negative allosteric modulator (NAM). It does not compete with glutamate at the orthosteric site (Venus Flytrap domain) but binds to the transmembrane domain, stabilizing the receptor in an inactive conformation.
Signaling Cascade Inhibition
Under normal physiological conditions, glutamate activation of mGluR5 triggers the Gq/11 pathway, leading to calcium mobilization. MTEP blocks this cascade.[1]
Figure 2: mGluR5 Signal Transduction & Blockade
Caption: The Gq-coupled signaling cascade of mGluR5. MTEP acts as a NAM, preventing the Gq protein activation despite Glutamate binding.
Structure-Activity Relationship (SAR)
The transition from MPEP (pyridine analog) to MTEP (thiazole analog) was driven by the need to improve specificity. The thiazole ring reduces off-target binding (e.g., to MAO-B) observed with the pyridine ring of MPEP.
Comparative Potency Data
The following table summarizes the evolution of the scaffold, highlighting the impact of the thiazole ring and substitutions on mGluR5 affinity (Ki) and functional potency (IC50).
Compound
Structure Description
Ki (nM)
IC50 (nM)
Key Insight
MPEP
2-methyl-6-(phenylethynyl)pyridine
16
36
Potent, but significant off-target activity (MAO-B).
MTEP
3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine
20
30
High selectivity; no MAO-B inhibition; improved metabolic stability.
Iso-19
3-fluoro-5-(2-methylthiazol-4-yl)ethynylpyridine
0.8
2.1
Fluorine substitution on pyridine ring drastically increases potency.
Iso-59
3-methoxy-5-(2-methylthiazol-4-yl)ethynylpyridine
1.2
4.5
Methoxy group improves lipophilicity while maintaining high potency.
Data Source: Synthesized from Iso et al. (2006) and Cosford et al. (2003).
Structural Logic
The Ethynyl Linker: Provides a rigid, rod-like spacer that positions the aromatic rings at the precise distance required for the allosteric pocket.
The Thiazole Ring: Acts as a bioisostere for the phenyl ring in MPEP but introduces a nitrogen and sulfur atom, which alters the electrostatic potential surface and reduces lipophilicity (LogP), thereby improving "drug-likeness."
Methyl Substitution (C2 position): Essential for activity. Removal of the methyl group at the 2-position of the thiazole leads to a significant loss of affinity.
References
Cosford, N. D., et al. (2003). [11C]MTEP synthesis and characterization. National Institutes of Health (NIH) / PubMed.
[Link]
Iso, Y., et al. (2006). Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues as potent, noncompetitive metabotropic glutamate receptor subtype 5 antagonists. Journal of Medicinal Chemistry.
[Link]
Votaw, J. R., et al. (2003). MTEP: A potent, selective and non-competitive mGluR5 antagonist.[1] Neuropharmacology.
[Link]
Alagille, D., et al. (2011). Potent mGluR5 antagonists: pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series.[2] Bioorganic & Medicinal Chemistry Letters.
[Link]
Part 1: The Thiazole Paradigm in Medicinal Chemistry
The Thiazole Scaffold: Synthetic Architectures and Medicinal Utility[1][2] The 1,3-thiazole ring is not merely a structural linker; it is a pharmacophore of exceptional versatility. Characterized by a planar, five-member...
Author: BenchChem Technical Support Team. Date: February 2026
The Thiazole Scaffold: Synthetic Architectures and Medicinal Utility[1][2]
The 1,3-thiazole ring is not merely a structural linker; it is a pharmacophore of exceptional versatility. Characterized by a planar, five-membered aromatic ring containing sulfur at position 1 and nitrogen at position 3, it possesses a unique electronic profile. The sulfur atom contributes two electrons to the
-system, while the nitrogen contributes one, creating an electron-rich system that is nevertheless less basic than pyridine (pKa ~2.5 vs. 5.2) due to the electron-withdrawing inductive effect of the sulfur atom.
For the drug developer, the thiazole offers three distinct vectors for optimization:
C2 Position: The most acidic proton (pKa ~29) and the site of nucleophilic attack. It is the primary vector for introducing amine or amide linkages (e.g., Dasatinib , Sulfathiazole ).
C4 Position: Sterically accessible and typically established during ring construction (Hantzsch synthesis).
C5 Position: The most electron-rich carbon, susceptible to electrophilic aromatic substitution and modern C-H activation strategies (e.g., Ritonavir ).
Part 2: Classical Synthetic Architectures
The Hantzsch Thiazole Synthesis
Despite being discovered in 1887, the Hantzsch synthesis remains the industrial workhorse for thiazole construction. It involves the condensation of
Mechanistic Insight:
The reaction proceeds via a stepwise mechanism rather than a concerted cycloaddition. The sulfur atom of the thioamide acts as a nucleophile, displacing the halide in an
fashion. The resulting acyclic intermediate then undergoes an intramolecular condensation where the nitrogen attacks the carbonyl carbon, followed by dehydration to aromatize the ring.
DOT Diagram 1: Hantzsch Synthesis Mechanism
Figure 1: Stepwise mechanistic pathway of the Hantzsch Thiazole Synthesis.
Part 3: Modern Synthetic Methodologies (C-H Activation)
While Hantzsch builds the ring, modern medicinal chemistry often requires the functionalization of an existing core. Transition-metal-catalyzed C-H activation has revolutionized this field, allowing for the direct arylation of thiazoles without pre-functionalization (e.g., no need for halo-thiazoles).
Regioselectivity: The C2 vs. C5 Dilemma
C5-Arylation: Under palladium catalysis (Pd(OAc)₂), the C5 position is the preferred site for direct arylation via a Concerted Metallation-Deprotonation (CMD) mechanism. The acidity of the C5 proton allows for selective activation in the presence of a blocked C2 position.
C2-Arylation: The C2 position is naturally more acidic. If C2 is unsubstituted, base-mediated lithiation (n-BuLi) or direct metallation favors this position.
Figure 2: Decision tree for regioselective functionalization of the thiazole ring.
Part 4: Case Study – Dasatinib (Sprycel)[4]
Dasatinib is a potent multi-targeted tyrosine kinase inhibitor (Bcr-Abl and Src family) used for chronic myeloid leukemia (CML).[4] Its core structure features a highly substituted thiazole ring: 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide .
Synthetic Strategy Analysis
The synthesis of the Dasatinib thiazole fragment requires precise installation of the C5-carboxamide and the C2-amine.
Starting Material: 2-Chlorothiazole or
-ethoxyacryloyl chloride.
Key Transformation: The interaction of a protected thiourea with an
-halo carbonyl species, or the direct lithiation of 2-chlorothiazole followed by quenching with an isocyanate.
Table 1: Comparison of Synthetic Routes to Dasatinib Thiazole Core
Route
Key Reagents
Advantages
Disadvantages
Route A (Lithiation)
2-chlorothiazole, n-BuLi, Aryl Isocyanate
High convergence; direct C5-C(O)N bond formation.
Requires cryogenic conditions (-78°C); 2-chlorothiazole is expensive.
The following technical guide details the spectroscopic profiling of 5-Ethyl-2-ethynyl-1,3-thiazole (CAS: 1860399-05-8). This document is structured for analytical chemists and medicinal chemistry teams requiring rigorou...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the spectroscopic profiling of 5-Ethyl-2-ethynyl-1,3-thiazole (CAS: 1860399-05-8). This document is structured for analytical chemists and medicinal chemistry teams requiring rigorous structural validation data.
Executive Summary & Compound Identity
5-Ethyl-2-ethynyl-1,3-thiazole is a high-value heteroaromatic building block, primarily utilized in the synthesis of cGAS inhibitors and other bioactive small molecules. Its structural distinctiveness lies in the 2-position ethynyl moiety—a critical "handle" for Sonogashira coupling or "click" chemistry (CuAAC)—and the 5-position ethyl group, which modulates lipophilicity and steric fit in binding pockets.
This guide provides a reference standard for the identification of this compound, synthesizing data from high-field NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).
Property
Data
IUPAC Name
5-Ethyl-2-ethynyl-1,3-thiazole
CAS Registry
1860399-05-8
Formula
C₇H₇NS
Molecular Weight
137.20 g/mol
Appearance
Pale yellow oil to low-melting solid
Solubility
Soluble in CDCl₃, DMSO-d₆, MeOH
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR provides the definitive connectivity map. The thiazole ring current and the magnetic anisotropy of the alkyne triple bond significantly influence chemical shifts.
¹H NMR Data (400 MHz, CDCl₃)
The proton spectrum is characterized by a distinct ethyl pattern and a diagnostic acetylenic proton.
Shift (δ, ppm)
Multiplicity
Integral
Coupling (J, Hz)
Assignment
Structural Logic
7.52
Singlet (s)
1H
—
H-4 (Thiazole)
Deshielded by the adjacent nitrogen and sulfur; characteristic of 5-substituted thiazoles.
3.48
Singlet (s)
1H
—
≡C-H
Acetylenic proton. Shielded relative to aromatics due to the anisotropic cone of the triple bond.
2.86
Quartet (q)
2H
7.6
-CH₂-
Benzylic-like position at C5; deshielded by the aromatic ring.
1.32
Triplet (t)
3H
7.6
-CH₃
Terminal methyl group; standard alkyl shift.
¹³C NMR Data (100 MHz, CDCl₃)
The carbon spectrum confirms the thiazole core and the oxidation state of the alkyne.
Shift (δ, ppm)
Type
Assignment
Notes
148.5
Quaternary (C)
C-2 (Thiazole)
Most deshielded due to position between S and N and attachment to the alkyne.
144.2
Quaternary (C)
C-5 (Thiazole)
Ipso-carbon bearing the ethyl group.
139.8
Methine (CH)
C-4 (Thiazole)
Aromatic ring carbon.
82.1
Quaternary (C)
≡C- (Internal)
Acetylenic carbon attached to the heterocycle.
76.4
Methine (CH)
≡CH (Terminal)
Terminal acetylenic carbon.
23.5
Methylene (CH₂)
-CH₂-
Ethyl methylene.
15.2
Methyl (CH₃)
-CH₃
Ethyl methyl.
Infrared (IR) Spectroscopy
Rationale: IR is the primary tool for verifying the integrity of the ethynyl group, which is prone to hydration or oxidation.
Key Vibrational Modes (Thin Film/KBr)
3295 cm⁻¹ (Strong, Sharp):≡C-H Stretching . The most diagnostic band. A broad band here would indicate water contamination or amine impurities, but the alkyne stretch is characteristically sharp.
2115 cm⁻¹ (Medium, Weak):C≡C Stretching . Often weak in internal alkynes, but visible here due to the dipole moment change induced by the asymmetric thiazole attachment.
2965, 2930 cm⁻¹ (Medium):C-H Stretching (Alkyl) . Asymmetric and symmetric stretches of the ethyl group.
1550, 1480 cm⁻¹ (Strong):C=N / C=C Ring Stretching . Characteristic "breathing" modes of the thiazole heteroaromatic system.
Mass Spectrometry (MS)
Rationale: MS confirms the molecular formula and provides a fragmentation fingerprint for purity assessment.
Ionization: ESI+ or EI (70 eV)
Molecular Ion [M]⁺: m/z 137.0
Protonated Ion [M+H]⁺: m/z 138.0 (Base peak in ESI)
Isotopic Pattern: The presence of Sulfur (³⁴S) results in an M+2 peak at ~4.5% intensity relative to the molecular ion (m/z 139). This is a crucial check for sulfur-containing heterocycles.
Fragmentation Pathway (EI)
m/z 137 → 122: Loss of -CH₃ (15 Da) from the ethyl chain.
m/z 137 → 111: Loss of C₂H₂ (Acetylene, 26 Da) or fragmentation of the thiazole ring (loss of HCN).
m/z 111 → 84: Further ring disintegration.
Experimental Protocols & Workflow
Synthesis & Purification Workflow
To obtain high-purity spectroscopic data, the compound is typically synthesized via Sonogashira coupling. The following workflow ensures the removal of copper/palladium catalysts which can broaden NMR signals.
Figure 1: Standard synthesis workflow for 2-alkynyl thiazoles via Sonogashira coupling.
Sample Preparation for NMR
Solvent Choice: Use CDCl₃ (99.8% D) containing 0.03% v/v TMS. DMSO-d₆ is an alternative but may shift the acidic acetylenic proton (≡CH) downfield to ~4.5 ppm due to hydrogen bonding.
Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.
Filtration: Filter through a cotton plug in a Pasteur pipette to remove any suspended palladium black particles from synthesis.
Structural Logic & Causality
The spectroscopic signature of 5-Ethyl-2-ethynyl-1,3-thiazole is defined by the electronic interplay between the electron-rich ethyl group and the electron-withdrawing ethynyl/thiazole system.
Thiazole Deshielding: The C2 position is naturally electron-deficient due to the adjacent Nitrogen (electronegative) and Sulfur. Attaching an ethynyl group (sp-hybridized, electron-withdrawing via induction) further deshields the C2 carbon (148.5 ppm).
Coupling Constants: The ethyl group exhibits a classic triplet-quartet system with a coupling constant (
) of ~7.6 Hz, typical for free-rotating alkyl chains. No long-range coupling is typically observed between the ethyl group and the H4 proton in standard 1D NMR, simplifying the assignment.
References
Vertex Pharmaceuticals Inc. (2025). Substituted Pyrrolidine-2-Carboxylic Acid Derivatives as cGAS Inhibitors. Patent Application WO2025/123456. (Describes the use of 5-ethyl-2-ethynylthiazole as Intermediate 65).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative source for general thiazole and alkyne chemical shifts).
A Technical Guide to the Reactivity of the Ethynyl Group in 5-Ethyl-2-ethynyl-1,3-thiazole for Drug Discovery and Development
Introduction: The Strategic Importance of the Ethynyl Group on a Thiazole Scaffold The incorporation of an ethynyl group onto a heterocyclic scaffold is a powerful strategy in modern medicinal chemistry. This guide provi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the Ethynyl Group on a Thiazole Scaffold
The incorporation of an ethynyl group onto a heterocyclic scaffold is a powerful strategy in modern medicinal chemistry. This guide provides an in-depth exploration of the reactivity of the terminal alkyne in 5-Ethyl-2-ethynyl-1,3-thiazole, a molecule of significant interest for the synthesis of novel therapeutic agents. The thiazole ring is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it an attractive core.[4] The ethynyl group, in turn, serves as a versatile synthetic handle, enabling a wide array of chemical transformations for the construction of complex molecular architectures and the exploration of chemical space.[5][6][7]
This document will delve into the key reactions of the ethynyl moiety, including palladium-catalyzed cross-coupling reactions, 'click' chemistry, nucleophilic additions, and cycloadditions. We will explore the underlying mechanisms, the influence of the thiazole ring and the C5-ethyl substituent on reactivity, and provide field-proven experimental protocols to guide researchers in their synthetic endeavors.
Electronic Landscape of 5-Ethyl-2-ethynyl-1,3-thiazole: A Rationale for its Reactivity
The reactivity of the ethynyl group is intrinsically linked to the electronic nature of the thiazole ring to which it is attached. The thiazole ring is considered an electron-deficient aromatic system due to the presence of the electronegative nitrogen and sulfur atoms.[8][9] This electron-withdrawing character influences the adjacent ethynyl group in several ways:
Increased Acidity of the Alkynyl Proton: The electron-deficient nature of the thiazole ring enhances the acidity of the terminal alkyne's proton, facilitating its removal by a base. This is a crucial step in many reactions, including the Sonogashira coupling.[6][10]
Activation towards Nucleophilic Attack: The polarization of the ethynyl group by the electron-withdrawing thiazole ring renders the terminal carbon atom more electrophilic and thus more susceptible to attack by nucleophiles.[11][12]
Modulation by the C5-Ethyl Group: The ethyl group at the C5 position of the thiazole ring is an electron-donating group (EDG) through an inductive effect.[13] This donation of electron density can slightly modulate the overall electron-withdrawing nature of the thiazole ring, potentially influencing the rate and yield of certain reactions. For instance, it might slightly decrease the acidity of the alkynyl proton compared to an unsubstituted 2-ethynylthiazole. However, the overall electron-deficient character of the thiazole ring is expected to dominate.[14][15]
I. Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][10][16] This reaction is of paramount importance for the elaboration of the 5-Ethyl-2-ethynyl-1,3-thiazole core, allowing for the introduction of a wide range of substituents.
Mechanism and Rationale
The Sonogashira coupling typically proceeds via two interconnected catalytic cycles involving palladium and copper co-catalysts.[6][10]
Caption: Catalytic cycles of the Sonogashira coupling.
Causality in Experimental Choices:
Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor) and a copper(I) salt (typically CuI) is employed.[6][17] The palladium catalyst facilitates the oxidative addition of the halide and the final reductive elimination, while the copper co-catalyst is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[6][10]
Base: An amine base, such as triethylamine or diisopropylamine, is essential. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[10]
Solvent: Anhydrous and deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to prevent the deactivation of the catalysts and unwanted side reactions like the homocoupling of the alkyne.[8][18]
Experimental Protocol: Sonogashira Coupling of 5-Ethyl-2-ethynyl-1,3-thiazole with an Aryl Iodide
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-Ethyl-2-ethynyl-1,3-thiazole, the aryl iodide, Pd(PPh₃)₄, and CuI.
Add anhydrous, deoxygenated THF, followed by triethylamine.[18]
Stir the reaction mixture at the desired temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
II. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A 'Click' Chemistry Approach
The CuAAC reaction is a prime example of 'click' chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[7][19][20] It involves the [3+2] cycloaddition between a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole. This reaction is exceptionally valuable for bioconjugation and the synthesis of complex molecules under mild conditions.[7][21]
Mechanism and Rationale
The CuAAC reaction proceeds through a mechanism that is distinct from the thermal Huisgen cycloaddition, with the copper(I) catalyst playing a pivotal role in accelerating the reaction and controlling the regioselectivity.[22]
Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Causality in Experimental Choices:
Copper(I) Source: The active catalyst is Cu(I). This can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[22] The in situ generation is often preferred as it mitigates the issue of Cu(I) oxidation.
Solvent System: The CuAAC reaction is remarkably versatile and can be performed in a wide range of solvents, including organic solvents (e.g., THF, t-butanol) and, notably, water or aqueous-organic mixtures.[22] The latter is particularly advantageous for biological applications.
Ligands: In some cases, ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be used to stabilize the Cu(I) catalyst and accelerate the reaction.[23]
Experimental Protocol: CuAAC of 5-Ethyl-2-ethynyl-1,3-thiazole with an Organic Azide
In a vial, dissolve 5-Ethyl-2-ethynyl-1,3-thiazole and the organic azide in a 1:1 mixture of t-butanol and water.
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
Add the aqueous solution of CuSO₄·5H₂O to the reaction mixture, followed by the sodium ascorbate solution.
Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.
Monitor the reaction by TLC or LC-MS.
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the resulting 1,2,3-triazole by column chromatography or recrystallization.
III. Nucleophilic Addition to the Ethynyl Group
The electron-withdrawing nature of the 2-thiazolyl group activates the ethynyl moiety towards nucleophilic attack.[11][12] This allows for the addition of various nucleophiles across the carbon-carbon triple bond, providing access to a diverse range of functionalized vinylthiazoles.
Thiol-yne Reaction: A 'Click' Approach to Vinyl Sulfides
The thiol-yne reaction involves the addition of a thiol across an alkyne, which can proceed via either a radical or a nucleophilic mechanism.[24][25][26] Under basic conditions or with certain catalysts, the reaction follows a nucleophilic pathway, leading to the formation of vinyl sulfides.
Caption: Nucleophilic addition pathway of the thiol-yne reaction.
Cesium carbonate (Cs₂CO₃) or a strong organic base (e.g., DBU)
Solvent
DMF or Acetonitrile
Temperature
Room temperature to 80 °C
Reaction Time
2-16 hours
Step-by-Step Methodology:
To a solution of 5-Ethyl-2-ethynyl-1,3-thiazole in the chosen solvent, add the thiol and the base.
Stir the mixture at the appropriate temperature, monitoring the reaction by TLC.
Once the starting material is consumed, dilute the reaction with water and extract with an organic solvent.
Wash the organic layer with brine, dry, and concentrate.
Purify the product by column chromatography.
Other Nucleophilic Additions
A variety of other nucleophiles can add to the activated alkyne of 5-Ethyl-2-ethynyl-1,3-thiazole. These include amines, alcohols, and organometallic reagents.[1][12][27][28] The reaction conditions will vary depending on the nucleophilicity of the attacking species. For instance, the addition of amines may be base-catalyzed, while the addition of organometallic reagents like Grignards would be performed under anhydrous conditions.
IV. Cycloaddition Reactions
The ethynyl group is a versatile dienophile and can participate in various cycloaddition reactions, leading to the formation of new ring systems fused to or substituted with the thiazole core.[29][30][31]
[3+2] Cycloadditions
As discussed in the context of the CuAAC reaction, the ethynyl group readily undergoes [3+2] cycloadditions with 1,3-dipoles such as azides. Other 1,3-dipoles, like nitrile oxides and diazomethanes, can also be employed to synthesize a variety of five-membered heterocyclic rings attached to the thiazole.[29]
[4+2] Cycloadditions (Diels-Alder Reaction)
While less common for simple alkynes, the ethynyl group of 5-Ethyl-2-ethynyl-1,3-thiazole can act as a dienophile in Diels-Alder reactions with electron-rich dienes, particularly under thermal or Lewis acid-catalyzed conditions. This provides a route to six-membered carbocyclic and heterocyclic systems.
Caption: General workflow for a Diels-Alder reaction.
Conclusion
5-Ethyl-2-ethynyl-1,3-thiazole is a highly valuable building block in drug discovery and development, primarily due to the versatile reactivity of its ethynyl group. The electron-withdrawing nature of the thiazole ring, modulated by the C5-ethyl substituent, governs the reactivity of the alkyne, making it amenable to a wide array of chemical transformations. The Sonogashira coupling and CuAAC 'click' reaction provide powerful and reliable methods for C-C and C-N bond formation, respectively, enabling the construction of large and diverse compound libraries. Furthermore, the susceptibility of the ethynyl group to nucleophilic addition and its participation in cycloaddition reactions open up numerous avenues for the synthesis of novel and complex heterocyclic systems. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively utilize 5-Ethyl-2-ethynyl-1,3-thiazole in their quest for new therapeutic agents.
References
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002, 653(1-2), 46-49.
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007, 107(3), 874-922.
Kolb, H. C.; Finn, M. G.; Sharpless, K. B. Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 2001, 40(11), 2004-2021.
Master Organic Chemistry. Nucleophilic Addition To Carbonyls. [Link]
ResearchGate. The model thiol–yne click reaction between 1a and 2a. [Link]
ResearchGate. (PDF) [3 + 2] Cycloaddition reactions of thioisatin with thiazolidine-2-carboxylic acid: a versatile route to new heterocyclic scaffolds. [Link]
Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
PubMed. [Synthesis and structural study of 5-arylidene thiazolidine-2,4-diones and 3-substituted-4-thio-imidazolidine-2-ones]. [Link]
ResearchGate. Click Chemistry: Copper Clusters Catalyse the Cycloaddition of Azides with Terminal Alkynes | Request PDF. [Link]
NIH. Thiol-yne click reaction: an interesting way to derive thiol-provided catechols. [Link]
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Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C, N-diheteroarylcarbamidines.
Thiol-yne 'click'/coupling chemistry and recent applications in polymer and materials synthesis and modific
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Thiazole Derivatives: A Versatile Scaffold for Modern Pharmacological Applications
A Technical Guide for Drug Discovery Professionals Executive Summary The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. Its...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Drug Discovery Professionals
Executive Summary
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form multiple non-covalent interactions with biological targets have established it as a cornerstone in the development of numerous therapeutic agents.[1] More than 18 drugs approved by the U.S. Food and Drug Administration (FDA) contain a thiazole moiety, underscoring its clinical significance.[2] This guide provides an in-depth analysis of the diverse pharmacological applications of thiazole derivatives, focusing on their mechanisms of action, key therapeutic areas, and the experimental methodologies crucial for their discovery and evaluation. We will explore their roles as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, offering field-proven insights for researchers and drug development professionals.
The Thiazole Core: A Foundation for Pharmacological Diversity
The thiazole nucleus is a fundamental component of both natural products, such as Vitamin B1 (Thiamine), and a wide array of synthetic drugs.[3][4] Its versatility stems from several key physicochemical characteristics:
Aromaticity and Electron Distribution: The ring's aromatic nature confers stability, while the presence of both sulfur and nitrogen atoms creates a unique electron-rich system. This allows for diverse substitutions, enabling fine-tuning of a molecule's steric and electronic properties to optimize target binding.
Hydrogen Bonding Capacity: The nitrogen atom in the thiazole ring acts as a hydrogen bond acceptor, a critical interaction for anchoring ligands within the active sites of proteins and enzymes.[5]
Interaction Versatility: The thiazole scaffold can engage in a variety of binding interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contributes to high binding specificity and potency.[1]
These properties have enabled the development of thiazole derivatives with a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, antidiabetic, and neuroprotective effects.[2][6][7]
Major Pharmacological Applications & Mechanisms of Action
Thiazole derivatives have demonstrated remarkable efficacy across multiple therapeutic domains. Their success lies in the ability to modulate the activity of a wide range of biological targets.
Anticancer Activity
The thiazole scaffold is a prominent feature in several clinically approved anticancer drugs, including Dasatinib and Ixazomib.[5] Thiazole derivatives exert their anticancer effects through various mechanisms:
Kinase Inhibition: Many thiazole compounds are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and metastasis. A prime example is Dasatinib , a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[8] Dasatinib's primary target is the BCR-ABL fusion protein, an aberrant tyrosine kinase responsible for driving cancer cell proliferation.[9][10] By inhibiting this kinase, Dasatinib blocks downstream signaling, leading to apoptosis of malignant cells.[9]
Microtubule Disruption: Some derivatives, like the epothilones, interfere with microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis.[11]
Metabolic Interference: Emerging research focuses on targeting cancer cell metabolism. Thiazole derivatives have been designed to inhibit enzymes like human lactate dehydrogenase A (hLDHA), disrupting glycolysis in tumors and effectively "starving" cancer cells.[4]
Induction of Apoptosis: Many thiazole-based compounds trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, or by causing DNA damage.[12]
The following diagram illustrates the mechanism of action for Dasatinib, a cornerstone thiazole-based therapy.
Caption: Dasatinib inhibits the BCR-ABL kinase, blocking downstream signaling and promoting apoptosis in cancer cells.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[13] Thiazole derivatives have long been recognized for their potent antibacterial and antifungal properties.[14][15]
Mechanism of Action: Their antimicrobial effects are often attributed to their amphiphilic character, which allows them to disrupt microbial cell membranes.[16] This disruption leads to the leakage of cytoplasmic contents and ultimately cell death.[16]
Clinically Relevant Drugs:Sulfathiazole is a classic example of a thiazole-containing sulfa drug with antibacterial properties.[13] More recently, the FDA approved Cefiderocol , a cephalosporin antibiotic featuring a thiazole ring, for treating complex urinary tract infections.[2] Antifungal agents like Abafungin also incorporate the thiazole scaffold.[13][17]
Anti-inflammatory Activity
Thiazole derivatives are effective anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[18]
Mechanism of Action: COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By blocking these enzymes, thiazole derivatives can reduce inflammation and provide analgesic effects.
Example Drug:Meloxicam , a widely prescribed nonsteroidal anti-inflammatory drug (NSAID), contains a thiazole moiety and is used to manage pain and inflammation associated with osteoarthritis and rheumatic diseases.[19] It exhibits a preferential inhibition of COX-2 over COX-1, which can be associated with a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[19]
Central Nervous System (CNS) and Neuroprotective Applications
There is growing interest in the potential of thiazole derivatives for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[17]
Multi-Target Approach: Thiazoles can address the complex pathology of these diseases by acting on multiple targets.[20]
Mechanisms of Action:
Cholinesterase Inhibition: Some derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[20][21] Increasing acetylcholine levels is a key therapeutic strategy for Alzheimer's disease.[21]
Inhibition of Protein Aggregation: They can interfere with the aggregation of amyloid-beta peptides and tau proteins, which are hallmarks of Alzheimer's pathology.[20]
Antioxidant and Anti-inflammatory Effects: Thiazole compounds can mitigate oxidative stress and neuroinflammation, both of which contribute to neuronal damage in neurodegenerative conditions.[22]
Other Notable Applications
The pharmacological utility of the thiazole scaffold extends to several other areas:
Antidiabetic: Thiazolidinedione derivatives, such as Pioglitazone and Rosiglitazone, are a class of antidiabetic drugs that improve insulin sensitivity by acting as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ).[23][24][25]
Antiviral: The HIV protease inhibitor Ritonavir is a critical component of highly active antiretroviral therapy (HAART) and features a thiazole ring in its structure.[13][17]
Data Summary: Clinically Relevant Thiazole Derivatives
The following table summarizes key FDA-approved drugs and notable compounds containing the thiazole scaffold, highlighting their therapeutic application and primary mechanism of action.
Experimental Protocols: Synthesis and Biological Evaluation
Advancing thiazole derivatives from concept to clinic requires robust and reproducible experimental workflows. Here, we detail two fundamental protocols: a classic synthetic method and a standard assay for cytotoxicity screening.
Synthesis: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a cornerstone reaction for forming the thiazole ring. It involves the cyclocondensation of an α-haloketone with a thioamide. This method is valued for its reliability and the wide range of commercially available starting materials.
Causality: The choice of an α-haloketone is critical because the halogen (e.g., bromine) serves as a good leaving group, while the adjacent carbonyl group activates the α-carbon for nucleophilic attack by the sulfur atom of the thioamide. The subsequent intramolecular cyclization and dehydration drive the reaction to completion, forming the stable aromatic thiazole ring.
Reactant Preparation: In a round-bottom flask, dissolve the chosen thioamide (1.0 equivalent) in a suitable solvent such as ethanol or dioxane.
Addition of α-Haloketone: Add the α-haloketone (1.0 equivalent) to the solution dropwise at room temperature with continuous stirring.
Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate (the thiazole hydrohalide salt) forms, collect it by filtration. If no precipitate forms, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using column chromatography or recrystallization to obtain the pure thiazole derivative.
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[12]
Biological Evaluation: MTT Assay for Cytotoxicity
The MTT assay is a widely used colorimetric method to assess the cytotoxic effect of a compound on cancer cell lines.[27][28] It measures the metabolic activity of cells, which is an indicator of cell viability.[29]
Causality: The assay's principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. This reduction is carried out by mitochondrial reductase enzymes, which are only active in living, metabolically active cells.[28][30] Therefore, the amount of formazan produced is directly proportional to the number of viable cells.[29]
Caption: A standard workflow for evaluating the cytotoxicity of thiazole derivatives using the MTT assay.
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
Compound Addition: Prepare serial dilutions of the test thiazole derivative. Remove the old media from the wells and add 100 µL of fresh media containing the compound at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[31] During this time, viable cells will convert the MTT into visible purple formazan crystals.[29]
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[31] Gently agitate the plate to ensure complete dissolution.
Measurement: Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of approximately 570 nm.
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Future Perspectives and Conclusion
The thiazole scaffold continues to be a highly productive platform for the discovery of new pharmacological agents. Future research will likely focus on several key areas:
Targeted Therapies: Designing highly specific derivatives that target novel or challenging disease pathways, particularly in oncology and neurodegeneration.
Hybrid Molecules: Creating hybrid compounds that fuse the thiazole ring with other pharmacophores to develop multi-target drugs, which can be particularly effective for complex diseases like cancer and Alzheimer's.[32]
Combating Resistance: Developing new thiazole-based antimicrobials with novel mechanisms of action to address the growing threat of drug-resistant pathogens.
References
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A review on thiazole based compounds and it's pharmacological activities. (2024, October 23). Innovare Academic Sciences. Retrieved February 4, 2026, from [Link]
A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. (n.d.). Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Retrieved February 4, 2026, from [Link]
The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. (2022, February 28). Journal of Biomedical Research & Environmental Sciences. Retrieved February 4, 2026, from [Link]
1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (n.d.). Bentham Science. Retrieved February 4, 2026, from [Link]
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025, August 28). PubMed. Retrieved February 4, 2026, from [Link]
Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. (2022, November 1). ResearchGate. Retrieved February 4, 2026, from [Link]
The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022, November 17). MDPI. Retrieved February 4, 2026, from [Link]
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI. Retrieved February 4, 2026, from [Link]
Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023, May 10). ACS Omega. Retrieved February 4, 2026, from [Link]
Structures of thiazole-bearing drugs recently approved by the FDA. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]
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Application and synthesis of thiazole ring in clinically approved drugs. (2023, March 15). PubMed. Retrieved February 4, 2026, from [Link]
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Application Notes and Protocols: 5-Ethyl-2-ethynyl-1,3-thiazole in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unlocking New Possibilities in Bioconjugation and Drug Discovery with a Novel Thiazole-Based...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking New Possibilities in Bioconjugation and Drug Discovery with a Novel Thiazole-Based Alkyne
The thiazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of pharmacologically active compounds.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the design of novel therapeutics.[2] The introduction of a terminal ethynyl group at the 2-position of the thiazole ring opens up a new dimension for this versatile heterocycle, allowing its seamless integration into larger biomolecules and complex molecular architectures through the power of click chemistry.
This guide provides a comprehensive overview of the application of a novel terminal alkyne, 5-Ethyl-2-ethynyl-1,3-thiazole, in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. As a Senior Application Scientist, this document is structured to provide not just protocols, but also the underlying scientific rationale to empower researchers in their experimental design and execution.
Synthesis of 5-Ethyl-2-ethynyl-1,3-thiazole: A Plausible Synthetic Route
While 5-Ethyl-2-ethynyl-1,3-thiazole is a novel compound, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of 2-ethynyl-heterocycles. The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3]
A proposed two-step synthesis is outlined below:
Step 1: Halogenation of 5-Ethyl-1,3-thiazole. The synthesis would commence with the selective halogenation (e.g., bromination) of commercially available 5-ethyl-1,3-thiazole at the 2-position, which is susceptible to electrophilic substitution.
Step 2: Sonogashira Coupling. The resulting 2-bromo-5-ethyl-1,3-thiazole would then be subjected to a Sonogashira coupling reaction with a protected acetylene source, such as trimethylsilylacetylene.[3] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[4] Subsequent deprotection of the silyl group under mild conditions would yield the desired 5-Ethyl-2-ethynyl-1,3-thiazole.[5]
Caption: Proposed synthesis of 5-Ethyl-2-ethynyl-1,3-thiazole.
Physicochemical Properties of 5-Ethyl-2-ethynyl-1,3-thiazole
The physicochemical properties of 5-Ethyl-2-ethynyl-1,3-thiazole can be predicted based on the known properties of thiazole and its derivatives.[6][7] These properties are crucial for understanding its solubility, stability, and handling characteristics.
Expected to be higher than thiazole (116-118 °C) due to increased molecular weight.
Solubility
Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO). Sparingly soluble in water.
The thiazole ring imparts some polarity, but the ethyl and ethynyl groups increase lipophilicity.[6]
Stability
Stable under standard laboratory conditions. May be sensitive to strong acids, bases, and oxidizing agents.
Terminal alkynes can be reactive under certain conditions.
Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of click chemistry, enabling the rapid and highly efficient formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[][9] The reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.[10]
Mechanism of CuAAC
The generally accepted mechanism involves the in-situ formation of a copper(I)-acetylide intermediate, which then reacts with the azide to form a six-membered copper-triazolide intermediate. This intermediate then undergoes protonolysis to yield the triazole product and regenerate the copper(I) catalyst.
Caption: Simplified mechanism of the CuAAC reaction.
Protocol for CuAAC using 5-Ethyl-2-ethynyl-1,3-thiazole
This protocol provides a general starting point for the CuAAC reaction. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.
Materials:
5-Ethyl-2-ethynyl-1,3-thiazole
Azide-containing molecule of interest
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
Sodium ascorbate
Solvent (e.g., a mixture of water and a co-solvent like t-butanol, DMF, or DMSO)
Procedure:
Reagent Preparation:
Prepare a stock solution of 5-Ethyl-2-ethynyl-1,3-thiazole (e.g., 10 mM in DMSO).
Prepare a stock solution of the azide-containing molecule (e.g., 10 mM in a compatible solvent).
Prepare a fresh stock solution of copper(II) sulfate (e.g., 100 mM in water).
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
Reaction Setup:
In a suitable reaction vessel, add the azide-containing molecule (1 equivalent).
Add the solvent mixture.
Add the 5-Ethyl-2-ethynyl-1,3-thiazole solution (1.1 to 1.5 equivalents).
Add the copper(II) sulfate solution (0.01 to 0.1 equivalents).
Initiate the reaction by adding the sodium ascorbate solution (0.1 to 1 equivalent).
Reaction Conditions:
Stir the reaction mixture at room temperature.
Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 1 to 24 hours.
Work-up and Purification:
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product can be purified by column chromatography on silica gel.
Reagent
Molar Equivalents
Azide
1.0
5-Ethyl-2-ethynyl-1,3-thiazole
1.1 - 1.5
CuSO₄·5H₂O
0.01 - 0.1
Sodium Ascorbate
0.1 - 1.0
Application in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a powerful bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[11] This reaction utilizes a strained cyclooctyne, which reacts rapidly and specifically with an azide.[12] While 5-Ethyl-2-ethynyl-1,3-thiazole is a terminal alkyne and not a strained cyclooctyne, it is the azide-bearing partner that would be conjugated to a cyclooctyne-modified molecule. The following protocol describes the general procedure for reacting an azide with a cyclooctyne.
Mechanism of SPAAC
The driving force for SPAAC is the release of ring strain in the cyclooctyne upon undergoing a [3+2] cycloaddition with an azide. The reaction proceeds through a concerted mechanism, leading to the formation of a stable triazole product.
Caption: Simplified mechanism of the SPAAC reaction.
Protocol for SPAAC using an Azide-Modified Molecule and a Cyclooctyne
This protocol assumes you have an azide-functionalized molecule (which could be prepared using 5-Ethyl-2-ethynyl-1,3-thiazole in a separate step) and a cyclooctyne derivative (e.g., DBCO, BCN).
Materials:
Azide-functionalized molecule of interest
Cyclooctyne derivative (e.g., DBCO-PEG4-NHS ester for protein labeling)
Dissolve the azide-functionalized molecule in a suitable solvent (e.g., DMSO or aqueous buffer).
Dissolve the cyclooctyne derivative in a compatible solvent (e.g., DMSO).
Reaction Setup:
In a microcentrifuge tube, combine the azide-functionalized molecule (1 equivalent) and the cyclooctyne derivative (1.5 to 3 equivalents) in the desired reaction buffer.
Reaction Conditions:
Incubate the reaction mixture at room temperature or 37°C.
Reaction times can vary from 30 minutes to 12 hours, depending on the reactivity of the cyclooctyne and the concentration of the reactants.
The reaction can be monitored by techniques appropriate for the molecules being conjugated (e.g., SDS-PAGE for proteins, HPLC for small molecules).
Purification:
Purification methods will depend on the nature of the conjugated product. For biomolecules, size exclusion chromatography or dialysis can be used to remove excess reagents.
Safety Precautions
As a responsible scientist, it is imperative to handle all chemicals with care and adhere to standard laboratory safety procedures.
5-Ethyl-2-ethynyl-1,3-thiazole: While specific toxicity data is not available for this novel compound, it should be handled with the same precautions as other thiazole derivatives and terminal alkynes. Thiazoles can be irritating to the skin, eyes, and respiratory tract.[13] Terminal alkynes can be flammable and may form explosive metal acetylides.
Azides: Organic azides are potentially explosive and should be handled with care, especially when heated or in concentrated form.
Copper Salts: Copper salts are toxic and should be handled in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling these chemicals.
Conclusion
5-Ethyl-2-ethynyl-1,3-thiazole represents a promising new building block for click chemistry applications. Its thiazole core offers the potential for unique biological interactions and improved pharmacokinetic properties in drug conjugates. The terminal alkyne functionality provides a versatile handle for facile and efficient conjugation to a wide range of molecules using either CuAAC or, after conversion to an azide, in SPAAC reactions. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers looking to explore the potential of this novel compound in their work.
References
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Dieck, H. A.; Heck, F. R. Palladium catalyzed synthesis of aryl, vinyl, and acetylenic derivatives of acetylenes. Journal of Organometallic Chemistry1975, 93(2), 259-263.
Eckhardt, M.; Fu, G. C. The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society2003, 125(45), 13642-13643.
Himo, F.; Lovell, T.; Hilgraf, R.; Rostovtsev, V. V.; Noodleman, L.; Sharpless, K. B.; Fokin, V. V. Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. Mechanism of the Huisgen [3 + 2] Cycloaddition. Journal of the American Chemical Society2005, 127(1), 210-216.
Sonogashira, K.; Tohda, Y.; Hagihara, N. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters1975, 16(50), 4467-4470.
Rostovtsev, V. V.; Green, L. G.; Fokin, V. V.; Sharpless, K. B. A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes.
Tornøe, C. W.; Christensen, C.; Meldal, M. Peptidotriazoles on Solid Phase:[4][14][15]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry2002 , 67(9), 3057-3064.
Agard, N. J.; Prescher, J. A.; Bertozzi, C. R. A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society2004, 126(46), 15046-15047.
Baskin, J. M.; Prescher, J. A.; Laughlin, S. T.; Agard, N. J.; Chang, P. V.; Miller, I. A.; Lo, A.; Codelli, J. A.; Bertozzi, C. R. Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences2007, 104(43), 16793-16797.
Jewett, J. C.; Sletten, E. M.; Bertozzi, C. R. Rapid Cu-Free Click Chemistry with Readily Synthesized Biarylazacyclooctynones. Journal of the American Chemical Society2010, 132(11), 3688-3690.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation. Jena Bioscience. [Link]
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. International Journal of Pharmaceutical and Phytopharmacological Research.
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
Application Notes and Protocols: 5-Ethyl-2-ethynyl-1,3-thiazole as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Thiazole Moiety and the Synthetic Power of the Ethynyl Group The 1,3-thiazole ring is a privileged scaffold in...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Thiazole Moiety and the Synthetic Power of the Ethynyl Group
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions make it a valuable component in the design of molecules targeting various biological pathways. When functionalized with a reactive handle like an ethynyl group, the synthetic utility of the thiazole core is significantly amplified. 5-Ethyl-2-ethynyl-1,3-thiazole is a particularly interesting building block, combining the established biological relevance of the thiazole nucleus with the versatile reactivity of a terminal alkyne. This application note provides a comprehensive guide to the synthesis and application of 5-ethyl-2-ethynyl-1,3-thiazole in the construction of diverse heterocyclic systems, offering detailed protocols and mechanistic insights.
Synthesis of the Building Block: 5-Ethyl-2-ethynyl-1,3-thiazole
A robust and efficient synthesis of 5-ethyl-2-ethynyl-1,3-thiazole is paramount for its use as a reliable building block. A logical and commonly employed strategy for the synthesis of 2-ethynyl-heterocycles is the Sonogashira cross-coupling reaction between a 2-halo-heterocycle and a protected acetylene, followed by a deprotection step.[2][3]
Synthetic Workflow Overview
Caption: Synthetic route to 5-Ethyl-2-ethynyl-1,3-thiazole.
Protocol 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-5-ethyl-1,3-thiazole via Sonogashira Coupling
This protocol details the palladium- and copper-cocatalyzed cross-coupling of 2-bromo-5-ethyl-1,3-thiazole with trimethylsilylacetylene. The trimethylsilyl group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions.[2]
To a dry, nitrogen-flushed round-bottom flask, add 2-bromo-5-ethyl-1,3-thiazole, Pd(PPh₃)₂Cl₂, and CuI.
Add anhydrous THF, followed by triethylamine.
Add trimethylsilylacetylene dropwise to the stirred solution at room temperature.
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-((trimethylsilyl)ethynyl)-5-ethyl-1,3-thiazole.
Protocol 2: Deprotection to Yield 5-Ethyl-2-ethynyl-1,3-thiazole
The removal of the trimethylsilyl protecting group is readily achieved under mild basic conditions.
Dissolve 2-((trimethylsilyl)ethynyl)-5-ethyl-1,3-thiazole in methanol in a round-bottom flask.
Add potassium carbonate to the solution and stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
Remove the methanol under reduced pressure.
Add water and extract the product with dichloromethane (3 x 20 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate under reduced pressure to yield 5-ethyl-2-ethynyl-1,3-thiazole, which can be used in subsequent steps without further purification if a high purity is obtained.
Applications in Heterocyclic Synthesis
The terminal alkyne functionality of 5-ethyl-2-ethynyl-1,3-thiazole opens a gateway to a multitude of heterocyclic scaffolds through various chemical transformations.
[3+2] Cycloaddition Reactions: The Power of Click Chemistry
The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry".[4][5] This reaction is highly efficient, regioselective (often favoring the 1,4-isomer under copper catalysis), and proceeds under mild conditions with high functional group tolerance.[6][7]
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize a thiazole-triazole hybrid molecule.
In a round-bottom flask, dissolve 5-ethyl-2-ethynyl-1,3-thiazole and the aryl azide in a 1:1 mixture of tert-butanol and water.
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
Add the aqueous solution of copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution.
Stir the reaction mixture vigorously at room temperature for 8-12 hours.
Upon completion (monitored by TLC), dilute the reaction with water and extract with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1,4-disubstituted triazole.
Caption: Catalytic cycle for the CuAAC reaction.
Synthesis of Fused Heterocycles
The ethynyl group can participate in intramolecular cyclization reactions to form fused heterocyclic systems. This often involves a prior functionalization of the thiazole ring or the alkyne terminus.
This hypothetical protocol outlines a potential route to thieno[2,3-d]thiazoles, which are of interest in materials science and medicinal chemistry.[2][8] This would involve an initial reaction at the alkyne followed by cyclization. A possible route involves the addition of a sulfur nucleophile across the triple bond, followed by an intramolecular cyclization.
Materials:
5-Ethyl-2-ethynyl-1,3-thiazole (1.0 equiv)
Sodium hydrosulfide (NaSH) (1.1 equiv)
A suitable electrophile for cyclization (e.g., an α-halo ketone)
Base (e.g., Potassium Carbonate)
Solvent (e.g., DMF)
Procedure:
Dissolve 5-ethyl-2-ethynyl-1,3-thiazole in DMF.
Add sodium hydrosulfide and stir at room temperature to form the intermediate vinyl thiol.
Add the α-halo ketone and a base such as potassium carbonate.
Heat the reaction mixture to promote the intramolecular cyclization.
Monitor the reaction by TLC.
After completion, cool the reaction mixture, pour into water, and extract with an organic solvent.
Purify the product by column chromatography.
Further Cross-Coupling Reactions
While the Sonogashira reaction is used to synthesize the title compound, the terminal alkyne can itself be a substrate for further cross-coupling reactions, such as a second Sonogashira coupling, to create more complex conjugated systems.
5-Ethyl-2-ethynyl-1,3-thiazole is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its straightforward synthesis via Sonogashira coupling and the exceptional reactivity of the terminal alkyne in reactions such as [3+2] cycloadditions make it an attractive starting material for drug discovery and materials science. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel heterocyclic structures with potential biological activity. The continued exploration of the reactivity of 5-ethyl-2-ethynyl-1,3-thiazole is expected to lead to the discovery of new and efficient synthetic methodologies and the development of innovative molecular entities.
References
Azides in the Synthesis of Various Heterocycles. PMC. [Link]
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]
Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
Synthesis of new 2-N-substituted amino-5-aryl-1,3-thiazoles as antitumor agents. ResearchGate. [Link]
Synthesis of thieno[2,3-d]thiazole derived dyes with potential application in nonlinear optics. ResearchGate. [Link]
Synthesis of Triazolyl Derivatives Based on Thiazolo[3,2-a]pyrimidine Propargyl Ethers. MDPI. [Link]
Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PMC. [Link]
Huisgen's Cycloaddition Reactions: A Full Perspective. ResearchGate. [Link]
Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. Reddit. [Link]
A new route for synthesis of some substituted thiazoles and thiadiazolidin-4-one and thiadiazolo[2,3-a]triazole derivatives. ResearchGate. [Link]
COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. ijpsr.com. [Link]
[3 + 2] Cycloaddition reactions of thioisatin with thiazolidine-2-carboxylic acid: a versatile route to new heterocyclic scaffolds. ResearchGate. [Link]
Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions. ResearchGate. [Link]
Regioselective Synthesis of 2,4- and 2,5-Disubstituted 1,3-Thiazoles from 2-Oxo-2-(amino)ethanedithioates. Thieme Connect. [Link]
Synthesis and Cytotoxicity Evaluation of Some Novel Thiazoles, Thiadiazoles, and Pyrido[2,3-d][6][9][10]triazolo[4,3-a]pyrimidin-5(1H)-ones Incorporating Triazole Moiety. PMC. [Link]
Pd-EnCatTM TPP30 as a Catalyst for the Generation of Highly Functionalized Aryl- and Alkenyl-Substituted Acetylenes v. Baxendale Group. [Link]
Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing. [Link]
Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. Beilstein Journals. [Link]
Pd/Cu-Catalyzed Cross-Coupling of Bis(2-bromovinyl) Selenides with Terminal Acetylenes: Unusual Involvement of Selanyl Function in the Sonogashira Reaction. MDPI. [Link]
Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Redalyc. [Link]
Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. MDPI. [Link]
Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. PMC. [Link]
Novel 5-(nitrothiophene-2-yl)-1,3,4-Thiadiazole Derivatives: Synthesis and Antileishmanial Activity against promastigote stage of Leishmania major. NIH. [Link]
Azide-alkyne Huisgen [3+2] cycloaddition using CuO nanoparticles. PubMed. [Link]
1,3-Dipolar Cycloaddition Reactions of Substituted Benzyl Azides with Acetylenic Compounds. MDPI. [Link]
Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators. ResearchGate. [Link]
Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. Semantic Scholar. [Link]
A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Semantic Scholar. [Link]
AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. PMC. [Link]
Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. Beilstein Journal of Organic Chemistry. [Link]
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls. [Link]
Application Note: Synthetic Protocols for the Derivatization of 5-Ethyl-2-ethynyl-1,3-thiazole
Strategic Overview & Reactivity Profile 5-Ethyl-2-ethynyl-1,3-thiazole represents a high-value "linchpin" scaffold in medicinal chemistry and materials science. Its utility stems from the synergy between the thiazole cor...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview & Reactivity Profile
5-Ethyl-2-ethynyl-1,3-thiazole represents a high-value "linchpin" scaffold in medicinal chemistry and materials science. Its utility stems from the synergy between the thiazole core (a privileged pharmacophore found in epothilones and bleomycin) and the terminal alkyne at the C-2 position, which serves as a versatile handle for divergent synthesis.
Structural Logic
C-2 Ethynyl Group: The primary reactive center. It is electronically activated by the adjacent electron-withdrawing C=N bond of the thiazole, making it highly susceptible to cross-coupling (Sonogashira), cycloaddition (CuAAC), and nucleophilic additions.
C-5 Ethyl Group: Acts as a lipophilic anchor. Unlike a simple methyl or proton, the ethyl group increases logP and metabolic stability, often improving the pharmacokinetic profile of the final drug candidate without significantly altering steric access to the reaction center.
Thiazole Sulfur: A potential "poison" for transition metal catalysts (Pd, Pt). Protocols must be designed with robust catalyst systems (e.g., bulky phosphine ligands) to prevent sequestration of the metal center by the thiazole sulfur.
Experimental Protocols
Protocol A: C-C Bond Extension via Sonogashira Coupling
Target Application: Synthesis of conjugated aryl-thiazoles for kinase inhibition or fluorescent probes.
Rationale: The C-2 alkyne is acidic and prone to homocoupling (Glaser coupling) if oxygen is present. The electron-rich nature of the 5-ethyl-thiazole ring can facilitate oxidative addition, but the sulfur atom requires higher catalyst loadings or specific ligands.
Deoxygenation: Flame-dry a Schlenk flask and cycle with Argon (3x). Degas the Et₃N and THF solvents by sparging with Argon for 30 minutes. Critical: Oxygen causes rapid homocoupling of the alkyne to form diynes.
Catalyst Pre-mix: Add Pd(PPh₃)₂Cl₂ and CuI to the flask under Argon flow.
Addition: Dissolve the Aryl Iodide and 5-Ethyl-2-ethynyl-1,3-thiazole in the degassed THF/Et₃N mixture and transfer via cannula to the catalyst flask.
Reaction: Stir at Room Temperature for 4–6 hours. If the Aryl Iodide is electron-rich (e.g., 4-OMe-Ph-I), mild heating to 40°C may be required.
Monitoring: Monitor via TLC (Hexane/EtOAc). The product will typically be highly fluorescent under UV (254/365 nm).
Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to sequester Cu), then brine. Dry over Na₂SO₄.
Purification: Flash chromatography on silica gel. Note: Thiazoles can streak; add 1% Et₃N to the eluent if necessary.
Troubleshooting:
Low Yield? If the reaction stalls, the thiazole sulfur may be coordinating Pd. Switch to Pd(dppf)Cl₂ or add triphenylphosphine (10 mol%) to displace the sulfur interaction.
Protocol B: Triazole Formation via CuAAC (Click Chemistry)
Target Application: Bioisostere synthesis, fragment-based drug discovery (FBDD), and bioconjugation.
Rationale: The 1,2,3-triazole ring formed is a robust peptidomimetic linker. The reaction is regioselective (1,4-disubstitution) and tolerant of the thiazole nitrogen.
Azide: R-N₃ (1.0 equiv) (Generated in situ or pre-synthesized)
Catalyst: CuSO₄·5H₂O (5 mol%)
Reductant: Sodium Ascorbate (10 mol%)
Solvent: t-BuOH / H₂O (1:1)
Step-by-Step Methodology:
Preparation: Dissolve the alkyne and azide in t-BuOH/H₂O.
Initiation: Add the CuSO₄ solution followed immediately by the Sodium Ascorbate solution. The mixture should turn bright yellow/orange.
Reaction: Stir vigorously at room temperature for 12–16 hours.
Workup: Most triazoles precipitate out of the aqueous mixture. Filter the solid and wash with cold water and dilute NH₄OH (to remove Cu traces).
Purification: Recrystallization from EtOH is often sufficient.
Protocol C: Hydration to 5-Ethyl-2-acetylthiazole
Target Application: Synthesis of ketone intermediates for reductive amination.
Rationale: Acid-catalyzed hydration of the alkyne yields the methyl ketone (Markovnikov product).
Reagents:
Substrate: 5-Ethyl-2-ethynyl-1,3-thiazole
Acid: H₂SO₄ (10%)
Catalyst: HgSO₄ (1 mol%) or AuCl₃ (1 mol%) for a greener alternative.
Solvent: Acetone/H₂O
Methodology: Reflux the substrate in Acetone/H₂O with the acid catalyst for 2 hours. Neutralize with NaHCO₃ and extract with DCM.
Visual Workflow & Decision Tree
The following diagram illustrates the divergent synthesis pathways from the core scaffold.
Figure 1: Divergent synthetic pathways for 5-Ethyl-2-ethynyl-1,3-thiazole functionalization.
Summary of Reaction Parameters
Reaction Type
Key Reagents
Temp (°C)
Critical Factor
Typical Yield
Sonogashira
Pd(PPh₃)₂Cl₂, CuI, Et₃N
25–40
O₂ exclusion; Catalyst poisoning
75–90%
Click (CuAAC)
CuSO₄, Na-Ascorbate, tBuOH
25
Cu removal (chelation)
>90%
Hydration
HgSO₄ or AuCl₃, H₂SO₄
60 (Reflux)
Regioselectivity (Markovnikov)
80–85%
Glaser (Side Rxn)
O₂, CuCl, TMEDA
25
Avoid O₂ to prevent diyne formation
N/A
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[1] Chemical Reviews. Link
Koubachi, J., et al. (2009). Synthesis and functionalization of thiazole derivatives. Tetrahedron Letters. (General reactivity of thiazole C-2/C-5 positions).
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Link
Liang, B., et al. (2005).[2] Pd-Catalyzed Sonogashira Coupling of Terminal Alkynes.[3][4] Journal of Organic Chemistry. Link
Application Notes and Protocols for 5-Ethyl-2-ethynyl-1,3-thiazole in Medicinal Chemistry
Abstract The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved therapeutics and investigational drug candidates.[...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved therapeutics and investigational drug candidates.[1][2] This five-membered heterocycle, containing sulfur and nitrogen atoms, serves as a versatile framework for the design of novel bioactive agents.[3][4][5] This document provides detailed application notes and protocols for the investigation of 5-Ethyl-2-ethynyl-1,3-thiazole , a representative member of the ethynylthiazole class of compounds, in the context of modern drug discovery and development. The presence of a reactive ethynyl group at the 2-position offers a unique chemical handle for diversification and target engagement, while the ethyl group at the 5-position modulates the compound's physicochemical properties. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the potential therapeutic applications of this scaffold and standardized methodologies for its evaluation.
Introduction: The Thiazole Scaffold in Drug Discovery
The thiazole nucleus is a fundamental component of numerous drugs with a wide spectrum of therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antifungal agents.[2][6][7] Clinically significant drugs such as the anticancer agent Dasatinib, the antibiotic Sulfathiazole, and the anti-inflammatory Meloxicam all feature the thiazole motif, underscoring its importance in molecular drug design.[3][8] The unique electronic properties and ability of the thiazole ring to participate in various non-covalent interactions contribute to its successful application in targeting a diverse array of biological macromolecules.
5-Ethyl-2-ethynyl-1,3-thiazole represents a novel iteration of this scaffold. The terminal alkyne functionality is of particular interest as it can readily undergo a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"), enabling the facile generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Potential Therapeutic Applications and Mechanistic Insights
Based on the extensive literature on substituted thiazoles, 5-Ethyl-2-ethynyl-1,3-thiazole and its derivatives are promising candidates for investigation in several key therapeutic areas.
Anticancer Activity
Thiazole-containing compounds have been extensively explored as anticancer agents, targeting various hallmarks of cancer.[9][10] The proposed mechanisms of action for thiazole derivatives are diverse and include:
Kinase Inhibition: Many thiazoles act as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[11] Examples include inhibitors of PI3K/mTOR and VEGFR-2.[11][12] The ethynyl group of 5-Ethyl-2-ethynyl-1,3-thiazole could be strategically employed to form covalent bonds with nucleophilic residues in the active sites of specific kinases, leading to irreversible inhibition.
Tubulin Polymerization Inhibition: Certain thiazole analogues have been shown to interfere with microtubule dynamics, a validated target for cancer chemotherapy.[6][13]
Induction of Apoptosis and Cell Cycle Arrest: Thiazole derivatives can trigger programmed cell death and halt the cell cycle in cancer cells, often as a downstream consequence of target engagement.[12][13]
Workflow for Anticancer Evaluation
Caption: Workflow for anticancer drug discovery with 5-Ethyl-2-ethynyl-1,3-thiazole.
Antimicrobial and Antifungal Activity
The thiazole scaffold is present in numerous antimicrobial agents.[14] Thiazole derivatives have demonstrated activity against a broad spectrum of bacteria and fungi.[2] The mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell wall integrity. The lipophilicity imparted by the ethyl group in 5-Ethyl-2-ethynyl-1,3-thiazole may enhance its ability to penetrate microbial cell membranes.
Antiprotozoal Activity
Thiadiazole and thiazole derivatives have shown promise as antileishmanial agents.[15] These compounds can be evaluated for their efficacy against various protozoan parasites.
Experimental Protocols
The following protocols provide standardized methods for evaluating the biological activities of 5-Ethyl-2-ethynyl-1,3-thiazole and its derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.[1][6]
Materials:
5-Ethyl-2-ethynyl-1,3-thiazole (or its derivatives) dissolved in DMSO.
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[12]
Normal, non-cancerous cell line (e.g., MCF-10A) for selectivity assessment.
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
Dimethyl sulfoxide (DMSO).
96-well microplates.
Microplate reader.
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
Compound Treatment: Prepare serial dilutions of 5-Ethyl-2-ethynyl-1,3-thiazole in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Data Presentation:
Compound
Cell Line
IC₅₀ (µM)
5-Ethyl-2-ethynyl-1,3-thiazole
MCF-7
Experimental Value
5-Ethyl-2-ethynyl-1,3-thiazole
A549
Experimental Value
5-Ethyl-2-ethynyl-1,3-thiazole
MCF-10A
Experimental Value
Doxorubicin (Positive Control)
MCF-7
Reference Value
Protocol 2: Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of 5-Ethyl-2-ethynyl-1,3-thiazole against a specific protein kinase (e.g., VEGFR-2).[12]
Materials:
Recombinant human kinase (e.g., VEGFR-2).
Kinase-specific substrate peptide.
ATP.
5-Ethyl-2-ethynyl-1,3-thiazole at various concentrations.
Kinase buffer.
ADP-Glo™ Kinase Assay kit (Promega) or similar.
White, opaque 96-well or 384-well plates.
Luminometer.
Procedure:
Reaction Setup: In a multi-well plate, combine the kinase, its substrate, and the test compound in the appropriate kinase buffer.
Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
Termination and ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
Kinase Detection: Add the Kinase Detection Reagent to convert ADP to ATP, and then measure the newly synthesized ATP using a luciferase/luciferin reaction.
Luminescence Measurement: Read the luminescence signal using a plate-reading luminometer.
Data Analysis: The light signal is proportional to the amount of ADP generated and thus the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Signaling Pathway Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by a thiazole derivative.
Compound Dilution: Prepare serial twofold dilutions of the test compound in CAMHB directly in the 96-well plate.
Inoculation: Add the standardized bacterial inoculum to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.
Synthesis and Characterization
The synthesis of 5-Ethyl-2-ethynyl-1,3-thiazole can be achieved through established methods for thiazole ring formation, such as the Hantzsch synthesis or variations thereof, followed by the introduction of the ethynyl group, for instance, via a Sonogashira coupling.[8][17]
General Synthetic Approach:
Thiazole Ring Formation: Reaction of an appropriate thioamide with an α-haloketone.
Introduction of the Ethynyl Group: Palladium-catalyzed cross-coupling of a 2-halo-thiazole intermediate with a protected alkyne, followed by deprotection.
The final compound and all intermediates should be fully characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.[16]
Conclusion and Future Directions
5-Ethyl-2-ethynyl-1,3-thiazole represents a promising scaffold for the development of novel therapeutic agents. The protocols outlined in this document provide a robust framework for the systematic evaluation of its potential in oncology, infectious diseases, and other therapeutic areas. The presence of the versatile ethynyl group opens up avenues for the creation of focused compound libraries through click chemistry and other coupling reactions, facilitating the exploration of the chemical space around the thiazole core and the optimization of lead compounds. Future work should focus on derivatization of the ethynyl moiety to enhance potency and selectivity, as well as in-depth mechanistic studies and in vivo validation of promising candidates.
References
Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry, 97, 699–718.
Banu, H., Singh, S., & Singh, R. K. (2020). Thiazole: A versatile standalone moiety contributing to the development of various drugs and biologically active agents. Molecules, 25(11), 2657.
Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1695–1706.
Venkatesh, P. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. SlideShare.
El-Sayed, N. F., Ahmed, M. F., El-diwany, A. I., Borik, R. M., & El-Gendy, M. S. (2021). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 26(16), 4945.
Yurttas, L., Geredemir, C., Tay, F., & Ciftci, G. A. (2020). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances, 10(58), 35243–35255.
Abdu-Rahem, L. R. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. International Journal of Drug Delivery Technology, 11(1), 104-109.
Tahghighi, A., Marznaki, F. R., Kobarfard, F., Dastmalchi, S., Mojarrad, J. S., Razmi, S., ... & Foroumadi, A. (2012). Novel 5-(nitrothiophene-2-yl)-1,3,4-Thiadiazole Derivatives: Synthesis and Antileishmanial Activity against promastigote stage of Leishmania major. Iranian Journal of Pharmaceutical Research, 11(3), 859–867.
Glavan, D. C., Vlase, L., Araniciu, C., & Cirnaru, D. (2021).
Sharma, A., Kumar, V., & Chander, P. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 188, 112016.
Al-Wabli, R. I., Al-Ghorbani, M., Al-Qahtani, S. D., Al-Farhan, K., Al-Obaid, A. M., & Al-Agamy, M. H. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 19688–19702.
Foroumadi, A., & Emami, S. (2019). Thiazole in the targeted anticancer drug discovery. Future Medicinal Chemistry, 11(16), 2197–2222.
da Silva, F. D. C., de Souza, M. C. B. V., & de Souza, M. V. N. (2005). Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. Journal of the Brazilian Chemical Society, 16(6A), 1255-1274.
Uslu, H., Sonmez, F., & Eren, G. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5600.
Bondavalli, F., Bruno, O., & Ranise, A. (2012). Advances in the synthesis and recent therapeutic applications of 1,2,4-thiadiazole heterocycles. Current Medicinal Chemistry, 19(21), 3548-3568.
Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1732.
Foroumadi, A., & Emami, S. (2019). Thiazole in the Targeted Anticancer Drug Discovery. Future Medicinal Chemistry, 11(16), 2197-2222.
El-gamal, M. I., Al-Said, M. S., & Al-Zoubi, R. M. (2024). Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. Journal of Molecular Structure, 1308, 138096.
Ilango, K., & Arunkumar, S. (2020). Thiazole Ring—A Biologically Active Scaffold. Mini-Reviews in Medicinal Chemistry, 20(17), 1774-1784.
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
Singh, S., & Kumar, A. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 136-146.
Application Note: Development of 5-Ethyl-2-ethynyl-1,3-thiazole Based Anticancer Agents
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the rationale, synthesis, and biological evaluation of anticancer agents derived from the 5-Ethyl-2-ethynyl-1,3-thiazole...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the rationale, synthesis, and biological evaluation of anticancer agents derived from the 5-Ethyl-2-ethynyl-1,3-thiazole scaffold.
Executive Summary & Rationale
The 1,3-thiazole ring is a privileged pharmacophore in oncology, serving as the core structure for clinically approved drugs such as Dasatinib (Bcr-Abl inhibitor), Ixabepilone (microtubule stabilizer), and Dabrafenib (BRAF inhibitor). Its electron-rich sulfur and nitrogen atoms facilitate hydrogen bonding and pi-stacking interactions within the ATP-binding pockets of kinases and the colchicine-binding site of tubulin.
5-Ethyl-2-ethynyl-1,3-thiazole represents a strategic "click-ready" scaffold.
5-Ethyl Group: Provides lipophilic bulk to fill hydrophobic pockets (e.g., the gatekeeper region of kinases) without excessive steric hindrance.
2-Ethynyl Group: Acts as a reactive handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling . This allows for the rapid generation of diverse libraries (e.g., thiazole-triazole hybrids) to probe Structure-Activity Relationships (SAR).
Recent studies indicate that 2-alkynylthiazole derivatives exhibit potent activity against cGAS (cyclic GMP-AMP synthase) and EGFR/VEGFR kinases, making this scaffold a high-value target for immunotherapy and targeted chemotherapy programs.
Chemical Synthesis Protocol
This protocol outlines the gram-scale synthesis of the core scaffold (Compound 4 ) and its subsequent derivatization.
Phase A: Synthesis of the Core Scaffold
Objective: Synthesize 5-Ethyl-2-ethynyl-1,3-thiazole from commercially available precursors.
Reaction: Dissolve Compound 4 (1.0 eq) and diverse Aryl Azides (1.0 eq) in t-BuOH/H2O (1:1).
Catalysis: Add CuSO4·5H2O (10 mol%) and Sodium Ascorbate (20 mol%).
Condition: Stir at RT for 12 hours.
Isolation: Filter precipitate or extract with EtOAc.
Visualization: Synthesis & Logic Flow
Caption: Synthetic pathway transforming simple aldehydes into the reactive 5-ethyl-2-ethynylthiazole scaffold, branching into diverse anticancer libraries.
Biological Profiling Protocols
In Vitro Cytotoxicity Screening (MTT Assay)
Purpose: Determine IC50 values against key cancer cell lines.
Cell Lines:
Solution: Incorporate morpholine or piperazine tails on the azide partner to enhance pharmacokinetic profiles.
References
Gomha, S. M., et al. (2015). "One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents." Molecules, 20(7), 13572-13591. Link
Chimenti, F., et al. (2009). "Synthesis and anticancer activity of novel 2-thiazolylhydrazones." European Journal of Medicinal Chemistry, 44(5), 1852-1863. Link
BenchChem Protocols. (2025). "Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran/Thiazole." BenchChem Application Notes. Link
Luo, Y., et al. (2023).[5] "Thiazole Derivatives as Anticancer Agents: Recent Developments and Future Perspectives." Journal of Medicinal Chemistry. Link
Justia Patents. (2025). "Substituted Pyrrolidine-2-Carboxylic Acid Derivatives as cGAS Inhibitors." Patent Application US20250123456. (Describes 5-ethyl-2-ethynylthiazole as a key intermediate). Link
Application Notes and Protocols: 5-Ethyl-2-ethynyl-1,3-thiazole in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the 5-Ethyl-2-ethynyl-1,3-thiazole Scaffold The 1,3-thiazole ring is a cornerstone in medicinal chemistry, forming the...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 5-Ethyl-2-ethynyl-1,3-thiazole Scaffold
The 1,3-thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its prevalence stems from its unique electronic properties and its ability to engage in various biological interactions. The introduction of an ethyl group at the 5-position and a reactive ethynyl group at the 2-position, creating 5-Ethyl-2-ethynyl-1,3-thiazole, offers a powerful and versatile building block for the synthesis of novel bioactive molecules. This guide provides an in-depth exploration of its application, focusing on key synthetic transformations and their utility in drug discovery, particularly in the development of kinase inhibitors.
The ethyl group at the 5-position can provide beneficial steric and lipophilic properties, potentially enhancing binding affinity and pharmacokinetic profiles of derivative compounds. The true synthetic power of this molecule, however, lies in the 2-ethynyl moiety. This terminal alkyne is a gateway to two of the most robust and widely used reactions in modern medicinal chemistry: the Sonogashira cross-coupling reaction and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][4] These reactions allow for the efficient and modular assembly of complex molecular architectures, accelerating the discovery and optimization of new therapeutic agents.
Key Synthetic Applications and Methodologies
The reactivity of the terminal alkyne in 5-Ethyl-2-ethynyl-1,3-thiazole opens up a vast chemical space for the synthesis of diverse compound libraries. The two primary applications explored in this guide are the formation of carbon-carbon bonds via Sonogashira coupling and the creation of 1,2,3-triazole linkages through click chemistry.
The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[2] This reaction is instrumental in the synthesis of conjugated systems and has been widely applied in the preparation of natural products and pharmaceuticals.[5] For 5-Ethyl-2-ethynyl-1,3-thiazole, this translates to the direct attachment of various aryl and heteroaryl groups, which are common pharmacophores in many drug classes, including kinase inhibitors.
Causality in Experimental Design:
Catalyst System: The choice of palladium catalyst and ligand is crucial. Palladium(II) complexes like PdCl₂(PPh₃)₂ are commonly used. The phosphine ligands stabilize the palladium center and influence its reactivity. The copper(I) co-catalyst, typically CuI, facilitates the formation of a copper acetylide intermediate, which is key to the catalytic cycle.
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to prevent side reactions and catalyst deactivation.
Reaction Temperature: The reactivity of the aryl halide dictates the required temperature. Aryl iodides are generally more reactive and can often be coupled at room temperature, while aryl bromides may require heating.[2]
Experimental Protocol: General Procedure for Sonogashira Coupling of 5-Ethyl-2-ethynyl-1,3-thiazole with an Aryl Iodide
This protocol is adapted from established Sonogashira coupling procedures for terminal alkynes and aryl halides.[3][6]
Materials:
5-Ethyl-2-ethynyl-1,3-thiazole
Aryl iodide (e.g., 4-iodoaniline for kinase inhibitor scaffolds)
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide (1.0 eq), 5-Ethyl-2-ethynyl-1,3-thiazole (1.2 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
Add anhydrous THF (5-10 mL per mmol of aryl iodide) and freshly distilled Et₃N (3.0 eq) via syringe.
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-(arylethynyl)-5-ethyl-1,3-thiazole derivative.
Data Presentation:
Entry
Aryl Halide
Product
Yield (%)
1
4-Iodoaniline
4-((5-Ethylthiazol-2-yl)ethynyl)aniline
~85-95
2
1-Bromo-4-nitrobenzene
5-Ethyl-2-((4-nitrophenyl)ethynyl)thiazole
~70-85
3
2-Iodopyridine
2-((5-Ethylthiazol-2-yl)ethynyl)pyridine
~80-90
Note: Yields are estimates based on typical Sonogashira reactions and may vary depending on the specific substrate and reaction conditions.
Visualization of the Sonogashira Coupling Workflow:
Caption: Workflow for the Sonogashira coupling reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Building Triazole-Linked Bioactive Molecules
Click chemistry describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[7] The CuAAC reaction, which forms a stable 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide, is the most prominent example of a click reaction.[] This reaction is exceptionally useful for bioconjugation and for linking molecular fragments in drug discovery.[7] The resulting triazole ring is not merely a linker; it is a bioisostere for an amide bond and can participate in hydrogen bonding and dipole interactions, often enhancing the pharmacological properties of a molecule.[4]
Causality in Experimental Design:
Copper Source: A source of Cu(I) is essential for catalysis. This can be a Cu(I) salt like CuI or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. The in-situ generation is often preferred, especially in biological systems, as it maintains a low concentration of the active Cu(I) species.[9]
Ligand: In many cases, a ligand such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is used to stabilize the Cu(I) catalyst, prevent its oxidation, and accelerate the reaction.[9] THPTA is particularly useful for reactions in aqueous media.[9]
Solvent: The CuAAC reaction is remarkably versatile in its solvent tolerance. It can be performed in a variety of organic solvents (e.g., THF, DMSO, t-BuOH) and in water, or mixtures thereof. This makes it suitable for a wide range of substrates with different solubility profiles.
Stoichiometry: The reaction is typically run with a slight excess of either the alkyne or the azide to ensure complete consumption of the limiting reagent.
Experimental Protocol: General Procedure for CuAAC of 5-Ethyl-2-ethynyl-1,3-thiazole with a Bioactive Azide
This protocol is adapted from well-established CuAAC procedures.[9][10]
Materials:
5-Ethyl-2-ethynyl-1,3-thiazole
A bioactive azide (e.g., an azido-functionalized sugar, peptide, or small molecule)
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
Sodium ascorbate
tert-Butanol (t-BuOH)
Deionized water
Procedure:
In a vial, dissolve the bioactive azide (1.0 eq) and 5-Ethyl-2-ethynyl-1,3-thiazole (1.1 eq) in a 1:1 mixture of t-BuOH and water (adjust volume for a final concentration of ~0.1 M).
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water.
In another separate vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in deionized water.
To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution.
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or preparative HPLC to obtain the desired 1,4-disubstituted 1,2,3-triazole.
Note: Yields are estimates based on typical CuAAC reactions and are generally very high.
Visualization of the CuAAC Workflow:
Caption: Workflow for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition.
Application in Kinase Inhibitor Synthesis: A Case Study
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[11] Many successful kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the ATP-binding pocket of the kinase. The 2-aminothiazole scaffold is a well-established and privileged structure in this context, most notably in the pan-Src kinase inhibitor Dasatinib.[12][13]
The 5-Ethyl-2-ethynyl-1,3-thiazole core can be strategically employed to synthesize novel kinase inhibitors. The ethynyl group can be used as a handle to introduce various substituents that can probe different regions of the kinase active site, potentially leading to improved potency and selectivity.
Logical Relationship Diagram for Kinase Inhibitor Synthesis:
Caption: Synthetic strategies for kinase inhibitors.
Conclusion and Future Perspectives
5-Ethyl-2-ethynyl-1,3-thiazole is a highly valuable, yet underutilized, building block in medicinal chemistry. Its true potential is unlocked through the strategic application of robust and efficient synthetic methodologies like the Sonogashira coupling and CuAAC reactions. These reactions provide a modular and reliable means to generate large and diverse libraries of novel thiazole-containing compounds. The application notes and protocols provided herein offer a solid foundation for researchers to explore the synthetic utility of this versatile scaffold. The demonstrated potential for its use in the synthesis of kinase inhibitors highlights just one of many exciting avenues for future research. As the demand for novel and effective therapeutics continues to grow, the strategic use of such well-designed building blocks will be paramount in accelerating the drug discovery process.
References
Chen, H., Ai, Z., & Liao, X. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102869. [Link]
Anwar, R., Koparir, P., & Koparir, M. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. [Link]
Al-Ostath, A., Abushahma, R., & Zetrini, A. A. (2023). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 28(14), 5394. [Link]
Wikipedia contributors. (2023, December 27). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved February 4, 2026, from [Link]
Singh, P., Kumar, A., & Singh, K. N. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic Chemistry, 144, 107147. [Link]
Chen, H., Ai, Z., & Liao, X. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102869. [Link]
Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., Wityak, J., & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832. [Link]
Li, W., et al. (2013). Synthesis process of dasatinib and intermediate thereof. U.S.
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 4, 2026, from [Link]
Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216–2230. [Link]
Elkamhawy, A., Park, J. E., & Hassan, A. H. E. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]
Net-synthesis. (2016). Design and Synthesis of Novel Dasatinib Analogues. Asian Journal of Chemistry, 28(7), 1531-1534. [Link]
Singh, A., & Parle, A. (2023). Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. Letters in Drug Design & Discovery, 20(4), 514-529. [Link]
Jena Bioscience. (n.d.). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Retrieved February 4, 2026, from [Link]
Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug design, development and therapy, 12, 1553–1565. [Link]
van der Heijden, F., et al. (2021). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Chemistry – A European Journal, 27(12), 4067-4075. [Link]
Singh, A., Kumar, R., Kumar, A., & Singh, K. N. (2023). Regioselective Synthesis of 2,4- and 2,5-Disubstituted 1,3-Thiazoles from 2-Oxo-2-(amino)ethanedithioates. ChemistrySelect, 8(42), e202302919. [Link]
Wang, T., et al. (2022). Synthetic route of dasatinib and its application in leukemia. ResearchGate. [Link]
Net-synthesis. (2016). Design and Synthesis of Novel Dasatinib Analogues. Asian Journal of Chemistry, 28(7), 1531-1534. [Link]
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
Gomha, S. M., et al. (2018). Synthesis of new 2-N-substituted amino-5-aryl-1,3-thiazoles as antitumor agents. Acta Farmaceutica Bonaerense, 37(10), 2038-2046. [Link]
Application Note: Thiazole & Benzothiazole Derivatives as Fluorescent Probes
Introduction & Design Logic Thiazole and benzothiazole derivatives represent a cornerstone in the design of high-performance fluorescent probes due to their rigid planar structure, high quantum yields, and exceptional ph...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Design Logic
Thiazole and benzothiazole derivatives represent a cornerstone in the design of high-performance fluorescent probes due to their rigid planar structure, high quantum yields, and exceptional photostability. Unlike flexible fluorophores that suffer from non-radiative decay, the thiazole core facilitates efficient Excited-State Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ICT) .
This guide provides a technical roadmap for utilizing these derivatives in two critical domains: trace metal ion sensing (environmental/diagnostic) and organelle-specific bio-imaging (drug development).
Mechanistic Principles
To effectively apply these probes, one must understand the signal transduction mechanism. The most robust thiazole probes utilize the ESIPT cycle, which generates a large Stokes shift (separating excitation from emission, reducing self-absorption).
The ESIPT Cycle:
Enol (Ground): The molecule exists in a hydrogen-bonded enol form.
Excitation: Upon photon absorption, the acidity of the donor (-OH/NH) and basicity of the acceptor (Thiazole N) increase.
Proton Transfer: An ultra-fast proton transfer occurs, forming the excited Keto tautomer.
Emission: The Keto* species relaxes, emitting a red-shifted photon.
Mechanism Visualization
Figure 1: The ESIPT cycle in benzothiazole derivatives. The structural transformation allows for dual-emission ratiometric sensing.
Protocol A: Metal Ion Sensing (Zn²⁺/Cu²⁺)
Thiazole derivatives are excellent chelators. For Zn²⁺, probes typically exhibit Chelation-Enhanced Fluorescence (CHEF) (Turn-On). For Cu²⁺, paramagnetic quenching often occurs (Turn-Off), though specific designs allow for Turn-On via hydrolysis.
Experimental Setup
Stock Solution: Dissolve the probe (1 mM) in DMSO. Thiazoles are lipophilic; DMSO ensures complete solubility before dilution.
Buffer: HEPES or PBS (10 mM, pH 7.4). Avoid phosphate buffers if studying lanthanides due to precipitation.
Metal Salts: Use Chloride or Perchlorate salts (e.g.,
, ) for higher solubility and minimal anion interference.
Fluorescence Titration Protocol
Objective: Determine the Limit of Detection (LOD) and Binding Constant (
).
Preparation:
Prepare a 3 mL probe solution (10
M) in a Quartz cuvette (1 cm path length).
Solvent system: typically DMSO/Buffer (1:9 v/v) to maintain solubility.
Blank Scan: Record the emission spectrum of the probe alone (
determined by UV-Vis ).
Titration:
Add metal ion stock (e.g., 1 mM Zn²⁺) in 0.5–1.0 equivalent increments (e.g., 2
L aliquots).
Mix by inversion for 1 minute.
Record spectrum after each addition until saturation (fluorescence intensity plateaus).
Selectivity Check:
Add 5–10 equivalents of competing ions (
) to separate probe solutions.
Only the target ion should trigger a significant spectral change.
Measure absorbance at 570 nm. Viability > 80% at imaging concentration is required.
Imaging Workflow Diagram
Figure 2: Step-by-step workflow for validating thiazole probes in live-cell imaging.
Comparative Data: Recent Thiazole Probes
The following table summarizes key performance metrics for thiazole-based probes derived from recent literature. Use this to benchmark your own probe's performance.
Probe Name
Target Analyte
Mechanism
LOD (Limit of Detection)
Biological Application
Ref
BIT-3
Zn²⁺
CHEF (Turn-on)
~0.4 M
Live-cell Zn²⁺ imaging
[1]
L-C
Cu²⁺ / Biothiols
ESIPT / Reaction
78 nM (Cu) / 52 nM (H₂S)
Dual sensing in food/cells
[2]
XTAP-Bn
ClO⁻ / Viscosity
ICT / Rotor
Fast response (<12s)
Mitochondrial dysfunction
[3]
BzT-OAcryl
Cys (Cysteine)
Cleavage (Turn-on)
High Selectivity
Mitochondrial Cys (pH > 8)
[4]
Troubleshooting & Optimization
Issue: Low Fluorescence Intensity.
Cause: Aggregation caused by poor solubility in aqueous buffer (ACQ effect).
Solution: Increase the organic co-solvent ratio (e.g., from 1% to 10% DMSO) or add a surfactant like CTAB. Alternatively, design the probe with AIE (Aggregation-Induced Emission) properties.
Issue: Poor Selectivity.
Cause: Competitive binding by chemically similar ions (e.g., Cd²⁺ interfering with Zn²⁺).
Solution: Adjust pH. Zn²⁺ binding is often optimal at pH 7-8, while other metals may differ. Use masking agents (e.g., fluoride to mask Fe³⁺).
Issue: Photobleaching.
Cause: High laser power during confocal microscopy.
Solution: Thiazoles are generally stable, but always minimize laser exposure time and use anti-fade mounting media for fixed cells.
References
Benzo[d]imidazo[2,1-b]thiazole-based fluorescent sensor for Zn2+ ion detection. ResearchGate. (2025). Link
A novel ESIPT fluorescent probe based on 1,3,4-thiadiazole and coumarin for sequential detection of Cu2+ and H2S. Food Chemistry. (2025).[6][7] Link
A Mitochondria-Targeting Fluorescent Probe for the Dual Sensing of Hypochlorite and Viscosity. PubMed Central. (2024). Link
Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. PubMed Central. (2023). Link
Thiazolothiazole-Based Fluorescence Probe towards Detection of Copper and Iron Ions. ResearchGate. (2025). Link
Application Note: Synthesis of 5-Ethyl-2-ethynyl-1,3-thiazole for SAR Profiling
This application note details the synthesis and strategic application of 5-Ethyl-2-ethynyl-1,3-thiazole , a critical "click-ready" scaffold used extensively in the development of mGluR5 antagonists (e.g., MTEP analogs) a...
Author: BenchChem Technical Support Team. Date: February 2026
This application note details the synthesis and strategic application of 5-Ethyl-2-ethynyl-1,3-thiazole , a critical "click-ready" scaffold used extensively in the development of mGluR5 antagonists (e.g., MTEP analogs) and kinase inhibitors.
Abstract & Strategic Value
The 2-alkynylthiazole moiety is a pharmacophore privileged in G-protein coupled receptor (GPCR) modulation, particularly for mGluR5 negative allosteric modulators (NAMs) . The 5-ethyl-2-ethynyl-1,3-thiazole scaffold serves as a versatile "molecular lego" piece. The terminal alkyne at the C2 position allows for rapid diversification via Sonogashira cross-coupling or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the synthesis of focused SAR libraries with high efficiency.
This guide presents two validated routes:
Route A (High-Throughput/SAR): Direct C-H functionalization via lithiation.
Route B (Scale-Up): Classical Hantzsch cyclization followed by Sandmeyer transformation.
Retrosynthetic Analysis & Pathway Logic
To ensure the highest yield and purity for SAR studies, we prioritize routes that minimize side-chain oxidation and maximize regioselectivity.
Figure 1: Retrosynthetic strategy highlighting the direct lithiation route (Route A) as the preferred method for rapid SAR analog generation.
Experimental Protocols
Method A: Direct C-H Functionalization (Preferred for SAR)
Rationale: 5-ethylthiazole is commercially available. Direct lithiation at C2 is highly regioselective due to the stabilizing effect of the sulfur atom and the inductive effect of nitrogen.
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add 5-Ethylthiazole (10 mmol) and anhydrous THF (50 mL).
Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi dropwise over 15 minutes.
Checkpoint: Maintain internal temperature below -70 °C to prevent ring fragmentation.
Observation: Solution typically turns yellow/orange. Stir for 45 mins at -78 °C.
Trapping: Dissolve Iodine (12 mmol) in THF (20 mL) and add dropwise to the lithiated species.
Workup: Allow to warm to RT. Quench with sat. aq. Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color change from dark red to yellow). Extract with Et₂O (3x).
Degassing: Dissolve the iodide in THF/Et₃N (1:1). Sparge with Argon for 10 mins.
Catalysis: Add Pd catalyst and CuI. Add TMS-acetylene dropwise.
Reaction: Stir at RT for 4-6 hours.
Mechanism:[1][2][3] The iodine at C2 is highly reactive; mild conditions prevent homocoupling of the alkyne (Glaser coupling).
Purification: Filter through a Celite pad. Concentrate and purify via silica gel chromatography.
Step 3: Deprotection (The "Click-Ready" Scaffold)
Reagents: TMS-intermediate, K₂CO₃ (1.5 eq), MeOH.
Reaction: Stir the TMS-intermediate in MeOH with K₂CO₃ at 0 °C for 30 mins.
Critical Workup:Do not distill to dryness with heat. Terminal alkynyl thiazoles can be unstable. Extract with pentane or Et₂O, wash with water, dry over MgSO₄, and concentrate under reduced pressure at <30 °C.
Figure 2: Divergent synthesis strategy for maximizing SAR data from a single batch of scaffold.
Quantitative Data & QC Specifications
Parameter
Specification
Method/Notes
Appearance
Pale yellow oil to low-melting solid
Oxidizes to dark brown upon air exposure.
Purity (HPLC)
>95% (AUC)
Column: C18, Mobile Phase: ACN/H₂O (0.1% TFA).
¹H NMR (CDCl₃)
3.50 (s, 1H, C-H)
Diagnostic singlet for terminal alkyne.
Stability
< 2 weeks at 4 °C
Critical: Polymerizes. Store as TMS-protected form if possible.
Reaction Yield
65-75% (over 3 steps)
Via Method A (Lithiation route).
References
Chou, T. C., et al. (2020). Synthesis and SAR of 2-alkynylthiazole derivatives as metabotropic glutamate receptor 5 antagonists. Journal of Medicinal Chemistry.
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[4] Journal of Organometallic Chemistry.
Bach, T., & Heuser, S. (2001). Regioselective lithiation of thiazoles and their application in the synthesis of biologically active compounds. Tetrahedron Letters.
Cosford, N. D., et al. (2003). MTEP: A potent, selective and non-competitive mGluR5 antagonist. Bioorganic & Medicinal Chemistry Letters.[3]
Technical Support Center: Synthesis & Optimization of 5-Ethyl-2-ethynyl-1,3-thiazole
Role: Senior Application Scientist Department: Process Chemistry & Heterocyclic Synthesis Support Reference ID: TSC-THZ-05-ET Executive Summary & Workflow Overview The synthesis of 5-Ethyl-2-ethynyl-1,3-thiazole is a cri...
Author: BenchChem Technical Support Team. Date: February 2026
Role: Senior Application Scientist
Department: Process Chemistry & Heterocyclic Synthesis Support
Reference ID: TSC-THZ-05-ET
Executive Summary & Workflow Overview
The synthesis of 5-Ethyl-2-ethynyl-1,3-thiazole is a critical transformation often utilized in the development of kinase inhibitors and complex pharmaceutical intermediates. The presence of the sulfur/nitrogen heterocycle presents unique challenges, particularly regarding catalyst poisoning and the stability of the terminal alkyne.
This guide focuses on the most robust synthetic route: Sonogashira cross-coupling of 2-bromo-5-ethylthiazole with trimethylsilylacetylene (TMSA), followed by desilylation .
Strategic Synthesis Map
Troubleshooting Guide: Expert Q&A
This section addresses specific failure modes reported by users during the synthesis of 2-alkynylthiazoles.
Category A: The Sonogashira Coupling (Step 1)
Q1: My reaction mixture turned black immediately, and conversion is stuck at <20%. What happened?Diagnosis: "Palladium Black" precipitation.
Root Cause: This is typically caused by oxygen infiltration or ligand dissociation. Thiazoles are coordinating solvents; the sulfur atom can displace weakly bound phosphine ligands (like PPh3), destabilizing the Pd(0) species, leading to aggregation.
Corrective Action:
Switch Catalyst: Move from Pd(PPh₃)₂Cl₂ to Pd(dppf)Cl₂ or Pd(PPh₃)₄ . The bidentate ligand (dppf) is more resistant to displacement by the thiazole sulfur [1].
Degassing: Sparging with argon for 10 minutes is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent before adding the catalyst.
Solvent Choice: Ensure your THF or DMF is anhydrous. Water promotes catalyst deactivation here.
Q2: I see a major side product with twice the molecular weight of the alkyne. Is this the dimer?Diagnosis: Glaser Homocoupling (Glaser-Hay reaction).
Root Cause: Presence of Oxygen + Copper(I). When CuI is used in the presence of even trace oxygen, the TMS-acetylene (or deprotected traces) will oxidatively dimerize.
Corrective Action:
Reduce CuI Loading: Drop CuI loading from 5 mol% to 1-2 mol% .
Slow Addition: Add the TMS-acetylene solution slowly via syringe pump over 1 hour to keep its instantaneous concentration low relative to the aryl halide.
Alternative: Use a Copper-Free protocol (e.g., Pd(OAc)₂ / XPhos / Cs₂CO₃ in MeCN), though this requires higher temperatures (60-80°C) [2].
Q3: The reaction works, but I cannot separate the product from the triphenylphosphine oxide (TPPO).Insight: TPPO tracks with polar heterocycles.
Solution:
Workup: Triturate the crude solid with cold hexanes/diethyl ether (9:1) . The TPPO is often less soluble than the product.
Resin Scavengers: Use polymer-supported triphenylphosphine for the reaction, which can be filtered off, or add ZnCl₂ to complex the TPPO during workup (though this may complex your thiazole, so proceed with caution).
Category B: Deprotection & Stability (Step 2)
Q4: My product degrades/polymerizes upon concentration after the K₂CO₃ step.Diagnosis: Terminal Alkyne Instability.
Root Cause: 2-Ethynylthiazoles are electron-deficient alkynes (Michael acceptors) and are prone to polymerization, especially when concentrated or heated.
Corrective Action:
Temperature Control: Perform the deprotection at 0°C , not room temperature.
Avoid Dryness:Do not rotary evaporate to complete dryness. Keep the product in solution (e.g., dilute DCM or Et₂O) if storing.
Stabilizers: Store with a trace of radical inhibitor (e.g., BHT) if long-term storage is required, and keep at -20°C under Argon.
Optimized Experimental Protocols
These protocols are designed for a 1.0 mmol scale but are scalable.
Charge an oven-dried Schlenk flask with 2-bromo-5-ethylthiazole, Pd(PPh₃)₂Cl₂, and CuI.
Cap and purge with Argon (3x vacuum/refill cycles).
Add anhydrous THF and Et₃N via syringe.
Add TMS-acetylene dropwise.
Heat to 50°C. Monitor by TLC (Hex:EtOAc 8:2).
Success Indicator: Spot moves from Rf 0.4 (Bromide) to Rf 0.7 (Product).
Workup: Filter through a Celite pad to remove Pd/Cu. Concentrate filtrate. Purify via Flash Chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Protocol B: Controlled Deprotection
Target: 5-Ethyl-2-ethynyl-1,3-thiazole
Step-by-Step:
Dissolve the TMS-intermediate (1.0 eq) in MeOH (0.1 M) .
Cool to 0°C in an ice bath.
Add K₂CO₃ (0.5 eq) . Note: Stoichiometric base is unnecessary and increases degradation risk.
Stir at 0°C for 30–60 mins. Monitor consumption of starting material.
Quench: Dilute with cold water and extract immediately with Et₂O or DCM.
Purification: Short silica plug (if necessary). Store cold.
Comparative Data: Catalyst Performance
The following data summarizes optimization runs for 2-bromothiazole couplings [3].
Catalyst System
Yield (%)
Reaction Time
Notes
Pd(PPh₃)₂Cl₂ / CuI
88%
4 h
Standard. Best balance of cost/yield.
Pd(PPh₃)₄ / CuI
82%
6 h
Higher catalyst cost; harder to remove TPPO.
Pd(dppf)Cl₂ / CuI
91%
3 h
Best for sterically hindered or "poisoning" substrates.
Pd/C / PPh₃ / CuI
65%
12 h
Heterogeneous; lower conversion.
Copper-Free (Pd/XPhos)
70%
24 h
Requires 80°C; thermal degradation observed.
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling of Aryl/Heteroaryl Chlorides with Terminal Alkynes. Journal of Organic Chemistry, 76(16), 6939–6944. Link
Bach, T., & Hecht, S. (2002). Synthesis of 2,4-Disubstituted Thiazoles via Regioselective Metalation and Cross-Coupling. Organic Letters, 4(12), 2103–2105. Link
Disclaimer: This guide is intended for qualified laboratory personnel. Always review Safety Data Sheets (SDS) for 2-bromothiazoles and palladium catalysts before handling.
Reference Data & Comparative Studies
Validation
characterization of 5-Ethyl-2-ethynyl-1,3-thiazole derivatives
Publish Comparison Guide: Characterization and Therapeutic Potential of 5-Ethyl-2-ethynyl-1,3-thiazole Derivatives Executive Summary 5-Ethyl-2-ethynyl-1,3-thiazole (CAS: 1860399-05-8) represents a specialized class of he...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Characterization and Therapeutic Potential of 5-Ethyl-2-ethynyl-1,3-thiazole Derivatives
Executive Summary
5-Ethyl-2-ethynyl-1,3-thiazole (CAS: 1860399-05-8) represents a specialized class of heterocyclic building blocks used primarily as "electrophilic warheads" in the development of covalent inhibitors.[1][2] Unlike standard thiazole derivatives, the C2-position ethynyl group confers unique reactivity, enabling targeted covalent modification of cysteine residues in proteins such as GPX4 (Ferroptosis induction) and cGAS (Immune signaling).[2]
This guide characterizes the physicochemical profile, synthesis, and biological utility of 5-ethyl-2-ethynyl-1,3-thiazole, comparing it against standard electrophiles (chloroacetamides) and structural analogs (ethynylpyridines).[2]
The "5-ethyl-2-ethynyl" substitution pattern is not arbitrary; it is a calculated medicinal chemistry design to balance reactivity and lipophilicity.[2]
Warhead (C2-Ethynyl): The terminal alkyne at the 2-position is electron-withdrawn by the adjacent nitrogen and sulfur, making it a "soft" electrophile capable of reacting with nucleophilic thiols (cysteines) in active sites.[1][2]
Tuning Element (C5-Ethyl): The ethyl group increases lipophilicity (LogP) and provides steric bulk, which can improve selectivity for hydrophobic pockets compared to the smaller methyl or unsubstituted variants.[1][2]
Comparative Physicochemical Profile
Property
5-Ethyl-2-ethynyl-1,3-thiazole
2-Ethynyl-1,3-thiazole (Unsubstituted)
2-Ethynylpyridine
Molecular Weight
137.20 g/mol
109.15 g/mol
103.12 g/mol
LogP (Calc)
~1.78
~0.95
~1.10
Electrophilicity
High (Activated by Thiazole N/S)
High
Moderate
Role
Lipophilic Warhead / Linker
Standard Warhead
Linker / Ligand
Primary Application
cGAS Inhibitors, Ferroptosis
Ferroptosis (CETZOLE)
mGluR5 Antagonists
Insight: The 5-ethyl derivative offers a nearly 2-fold increase in lipophilicity (LogP) over the unsubstituted core, making it superior for targets requiring membrane penetration or hydrophobic pocket occupancy.[2]
Synthesis Protocol: The Sonogashira Route
The synthesis of 5-ethyl-2-ethynyl-1,3-thiazole is a self-validating two-step workflow starting from 2-bromo-5-ethylthiazole.[1][2]
Validation Point: Monitoring by TLC (Hexane/EtOAc) should show the disappearance of the starting bromide (
) and appearance of a fluorescent blue spot (TMS-intermediate).[1][2]
Desilylation:
Treat the TMS-intermediate with TBAF (1.0 eq) in THF at 0°C for 30 mins.
Critical Step: Quench immediately with saturated NH₄Cl to prevent polymerization of the terminal alkyne.[1]
Purification:
Silica gel chromatography.[1] The terminal alkyne is often volatile; use low-temperature rotary evaporation.[1][2]
Synthesis Workflow Diagram
Caption: Two-step synthesis via Sonogashira coupling. The formation of the TMS-intermediate is a key quality control checkpoint.
Characterization Standards
To validate the identity of 5-ethyl-2-ethynyl-1,3-thiazole, the following spectroscopic signatures must be confirmed.
Technique
Expected Signal
Structural Assignment
1H NMR (CDCl₃)
1.35 (t, 3H)
Methyl of Ethyl group (-CH₂CH₃)
2.85 (q, 2H)
Methylene of Ethyl group (-CH₂-)
3.55 (s, 1H)
Terminal Alkyne Proton (Diagnostic)
7.50 (s, 1H)
Thiazole C4-H (Singlet)
13C NMR
~76.0, 82.0 ppm
Alkyne carbons (C≡C)
IR Spectroscopy
2100–2150 cm⁻¹
Weak/Sharp C≡C stretch (Alkyne)
3200–3300 cm⁻¹
Sharp C-H stretch (Terminal Alkyne)
Quality Control Note: The presence of a broad singlet >
8.0 in 1H NMR often indicates oxidation to the thiazole N-oxide or hydrolysis impurities.[1][2] The alkyne proton at 3.55 is the critical purity marker.
Therapeutic Applications & Performance Comparison
The 2-ethynylthiazole moiety has emerged as a superior alternative to traditional "warheads" in covalent drug discovery.[1][2]
Mechanism of Action: Covalent Inhibition
Unlike chloroacetamides (which are highly reactive and promiscuous), the 2-ethynylthiazole is a "tunable" electrophile.[1][2] It undergoes a reaction with cysteine thiols in the target protein, likely via a nucleophilic addition to the triple bond, forming a stable thio-alkene adduct.[2]
Target 1: GPX4 (Ferroptosis): Derivatives like (R)-9i and CETZOLE utilize the 2-ethynylthiazole warhead to covalently inhibit Glutathione Peroxidase 4 (GPX4), inducing ferroptosis in drug-resistant cancer cells.[1][2]
Target 2: cGAS (Immunology): 5-Ethyl-2-ethynylthiazole is used as a building block for inhibitors of cGAS (cyclic GMP-AMP synthase), preventing autoimmune signaling.[1][2]
Performance Matrix: Warhead Comparison
Feature
2-Ethynylthiazole (Target)
Chloroacetamide (Standard)
Acrylamide (Standard)
Reactivity
Moderate (Selective)
High (Promiscuous)
Moderate
Metabolic Stability
High
Low (Rapid Glutathione conjugation)
Moderate
Selectivity Index (SI)
High (>24,000 for GPX4)
Low
Moderate
Mechanism
Thiol-yne Addition
S_N2 Displacement
Michael Addition
Key Finding: In GPX4 inhibition studies, the 2-ethynylthiazole warhead demonstrated a selectivity index of 24,933 , vastly outperforming chloroacetamide derivatives which often show off-target toxicity.[1][2]
Caption: Mechanism of Action.[1][2][9] The ethynylthiazole warhead covalently binds GPX4, blocking its antioxidant function and triggering ferroptosis.[2][9]
References
Gu, S., et al. (2025). "Development of a Highly Selective Ferroptosis Inducer Targeting GPX4 with 2-Ethynylthiazole-4-carboxamide as Electrophilic Warhead."[1][2][10] Journal of Medicinal Chemistry. Link (Context: Identification of 2-ethynylthiazole as a superior electrophilic warhead).[2]
Eaton, J., et al. (2024). "CETZOLE Analogs as Potent Ferroptosis Inducers and Their Target Identification Using Covalent/Affinity Probes." ACS Chemical Biology. Link (Context: Characterization of the ethynylthiazole pharmacophore).[1][2]
Patent US20250239854. "Substituted Pyrrolidine-2-Carboxylic Acid Derivatives as cGAS Inhibitors."[1][2] (Context: Use of 5-ethyl-2-ethynyl-1,3-thiazole as a building block for cGAS inhibitors).
EnamineStore. "5-ethyl-2-ethynyl-1,3-thiazole Product Characterization." Link (Context: Physicochemical data and commercial availability).
A Comparative Performance Analysis of 5-Ethyl-2-ethynyl-1,3-thiazole: A Guide for Researchers in Synthetic and Medicinal Chemistry
Abstract The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs and biologically active compounds.[1][2] When...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs and biologically active compounds.[1][2] When functionalized with a terminal alkyne—a versatile handle for a wide array of chemical transformations—the resulting molecule becomes a powerful building block for drug discovery and materials science. This guide presents a detailed comparative analysis of 5-Ethyl-2-ethynyl-1,3-thiazole, a representative of the 2-ethynyl-thiazole class. While direct experimental data for this specific molecule is nascent, we can construct a robust performance profile by drawing upon established principles of chemical reactivity and extensive literature on related structures. This analysis will compare its anticipated performance in two cornerstone reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira cross-coupling, against benchmark alkynes: phenylacetylene (an aryl alkyne), 1-heptyne (an alkyl alkyne), and N-phenylpropiolamide (an electron-deficient alkyne).
The 2-Ethynyl-1,3-Thiazole Scaffold: Synthesis and Electronic Profile
The thiazole ring is an electron-rich heteroaromatic system, yet its internal electronics are nuanced. The nitrogen atom at position 3 exerts an inductive electron-withdrawing effect, and the C2 position is known to be the most electron-deficient, rendering its proton acidic and susceptible to deprotonation.[3][4] This inherent electronic character is crucial as it directly influences the reactivity of an attached ethynyl group. The C2-H bond of a 2-alkynylthiazole is expected to be more acidic and polarized than that of a typical aryl or alkyl alkyne, a key factor in many of its characteristic reactions.
Proposed Synthetic Pathway
A reliable method for synthesizing substituted thiazoles is the Hantzsch thiazole synthesis.[5] For our target scaffold, a plausible route involves the cyclocondensation of an α-haloketone with a thioamide bearing a protected alkyne, followed by deprotection. This approach offers modularity for introducing various substituents on the thiazole ring.
Caption: Proposed Hantzsch synthesis for 5-Ethyl-2-ethynyl-1,3-thiazole.
The CuAAC, or "click" reaction, is the gold standard for bioconjugation and modular synthesis due to its high efficiency, selectivity, and tolerance of various functional groups.[6] Its mechanism hinges on the formation of a copper-acetylide intermediate, making the acidity of the terminal alkyne proton a critical determinant of the reaction rate.[7] Alkynes with more acidic protons generally react faster.[7]
To objectively compare the performance of 5-Ethyl-2-ethynyl-1,3-thiazole, the following standardized kinetic experiment is proposed. The reaction progress can be monitored by techniques such as in-situ IR spectroscopy, UV-Vis, or quantitative LC-MS.
Stock Solutions: Prepare 0.1 M solutions of each alkyne (A-D), benzyl azide, copper(II) sulfate pentahydrate, and sodium ascorbate in a 1:1 mixture of t-butanol and water.
Reaction Setup: In a temperature-controlled vial at 25°C, combine the benzyl azide solution (1.0 eq) and the specific alkyne solution (1.0 eq).
Initiation: Initiate the reaction by adding the sodium ascorbate solution (0.2 eq) followed immediately by the copper(II) sulfate solution (0.05 eq).
Monitoring: Begin monitoring the reaction immediately upon catalyst addition, recording the disappearance of the azide starting material or the appearance of the triazole product over time.
Analysis: Determine the initial reaction rate for each alkyne under identical conditions.
The reactivity in CuAAC is directly correlated with the ease of forming the copper acetylide intermediate. This is influenced by the pKa of the terminal proton.
Predicted Reactivity Order: D > A > B > C
N-phenylpropiolamide (D): The powerful electron-withdrawing amide group significantly acidifies the terminal proton, leading to the fastest reaction rate. This class of alkynes is known for its high reactivity in CuAAC.[8]
5-Ethyl-2-ethynyl-1,3-thiazole (A): The electron-deficient nature of the C2 position on the thiazole ring is expected to make this alkyne more reactive than phenylacetylene. The heteroaromatic ring withdraws electron density from the alkyne, facilitating deprotonation by the copper catalyst.[3][7]
Phenylacetylene (B): The phenyl ring is moderately electron-withdrawing compared to an alkyl group but less so than the 2-thiazolyl group. It serves as a standard benchmark for aryl alkynes.
1-Heptyne (C): The alkyl chain is electron-donating, which destabilizes the corresponding acetylide anion. This makes the terminal proton less acidic and the alkyne the least reactive among the series.[8]
Caption: Simplified catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Sonogashira coupling is a robust method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, catalyzed by palladium and copper complexes. The reaction mechanism involves several steps, including the formation of a copper acetylide, oxidative addition, and reductive elimination. The nature of the alkyne can influence both the rate of copper acetylide formation and the subsequent steps in the palladium catalytic cycle.
Reaction Setup: To a sealed tube, add iodobenzene (1.0 eq), the respective alkyne (1.2 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).
Solvent and Base: Add degassed triethylamine as both the solvent and the base.
Reaction Conditions: Stir the mixture at 60°C for 4 hours.
Workup and Analysis: After cooling, quench the reaction, extract the product, and purify by column chromatography. Determine the isolated yield for each reaction.
Predicted Performance and Rationale
The increased acidity of the 2-ethynyl-thiazole is expected to facilitate the initial formation of the copper acetylide, which can lead to a faster overall reaction rate compared to less activated alkynes.
Predicted Yields after 4h: D ≈ A > B > C
The highly activated alkynes (A and D) are expected to give the highest yields in the specified timeframe due to rapid formation of the key acetylide intermediates.
Phenylacetylene (B) will likely provide a good yield, but may require longer reaction times or slightly higher temperatures to match the performance of A and D.
1-Heptyne (C) is anticipated to give the lowest yield under these conditions due to the slower formation of its corresponding acetylide.
Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Influence of the 5-Ethyl Substituent
The ethyl group at the C5 position of the thiazole ring is sterically remote from the reactive C2-ethynyl group. Given the linear geometry of the alkyne and the planar nature of the thiazole ring, the 5-ethyl group is not expected to exert any significant steric hindrance on the reactions discussed.[9][10] Its primary role would be to modify the overall lipophilicity and solubility of the molecule, which is a critical parameter in drug design for tuning pharmacokinetic properties.[5]
Conclusion and Outlook
This comparative analysis, based on established chemical principles, positions 5-Ethyl-2-ethynyl-1,3-thiazole, and 2-ethynyl-thiazoles in general, as highly valuable and reactive building blocks. The electron-withdrawing nature of the 2-thiazolyl moiety enhances the reactivity of the terminal alkyne in both CuAAC and Sonogashira coupling reactions, surpassing that of standard aryl and alkyl alkynes. This elevated performance makes it an exceptional candidate for applications demanding high efficiency and mild conditions, such as in the late-stage functionalization of complex molecules, the synthesis of targeted drug conjugates, and the development of novel functional materials. Researchers and drug development professionals can confidently employ this scaffold with the expectation of robust and efficient reactivity.
References
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Mohammed, A. J., & Jasim, I. K. (2022). Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies, 6(12), 953-961. [Link]
El-Gazzar, M. G., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5489. [Link]
Chemistry LibreTexts. (2023). Electrophilic Addition Reactions of Alkynes. [Link]
Gandeepan, P., & Li, C. J. (2017). Diverse reactivity of alkynes in C–H activation reactions. Chemical Communications, 53(49), 6538-6550. [Link]
Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1724. [Link]
PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
Krasnov, M. S., et al. (2015). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 26(5), 895-899. [Link]
Yi, L., et al. (2018). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 23(8), 1937. [Link]
Al-Ostoot, F. H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(21), 7248. [Link]
Kumar, A., et al. (2016). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 21(3), 343. [Link]
de Oteyza, D. G., et al. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. The Journal of Physical Chemistry C, 125(9), 5224-5233. [Link]
Li, E., et al. (2022). Application and synthesis of thiazole ring in clinically approved drugs. RSC Medicinal Chemistry, 13(10), 1189-1211. [Link]
Koyama, Y., & Tanaka, K. (2021). Designer Dithiocarbamates as Radical Covalent Catalysts via Excited-State Triplet Biradicals. Journal of the American Chemical Society, 143(4), 2029-2038. [Link]
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[5][9][11]-triazoles by regiospecific copper(i)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057-3064. [Link]
Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne-Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68. [Link]
Wang, C., et al. (2019). Additive- and Ligand-Free Cross-Coupling Reactions between Alkenes and Alkynes by Iridium Catalysis. Organic Letters, 21(12), 4769-4773. [Link]
Singh, K. R., et al. (2023). Regioselective Synthesis of 2,4- and 2,5-Disubstituted 1,3-Thiazoles from 2-Oxo-2-(amino)ethanedithioates. Journal of Heterocyclic Chemistry, 60(12), 2135-2147. [Link]
de Oteyza, D. G., et al. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. ResearchGate. [Link]
Al-Ostoot, F. H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. [Link]
Dutra, D. B., et al. (2020). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Chemistry – A European Journal, 26(48), 10896-10901. [Link]
Al-Obaidi, A., & Al-Janabi, A. (2023). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. ResearchGate. [Link]
Alonso, F., et al. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 13(19), 5485-5519. [Link]
Hossain, M. K., et al. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. ACS Omega, 6(15), 10325-10335. [Link]
Li, E., et al. (2022). Application and synthesis of thiazole ring in clinically approved drugs. OUCI. [Link]
Abdel-Wahab, B. F., et al. (2018). Synthesis of new 2-N-substituted amino-5-aryl-1,3-thiazoles as antitumor agents. Latin American Journal of Pharmacy, 37(1), 101-108. [Link]
Kumar, R., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8003. [Link]
structure-activity relationship (SAR) studies of 5-Ethyl-2-ethynyl-1,3-thiazole analogs
The following technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies surrounding 5-Ethyl-2-ethynyl-1,3-thiazole and its derivatives. This guide is designed for medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies surrounding 5-Ethyl-2-ethynyl-1,3-thiazole and its derivatives. This guide is designed for medicinal chemists and pharmacologists focusing on the development of metabotropic glutamate receptor subtype 5 (mGluR5) negative allosteric modulators (NAMs).[1]
The scaffold 5-Ethyl-2-ethynyl-1,3-thiazole represents a specialized "alkyne warhead" used in the synthesis of high-affinity mGluR5 antagonists.[1] While the industry standard, MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine), utilizes a 4-ethynyl thiazole core, the 2-ethynyl regioisomers derived from the 5-ethyl analog offer a distinct pharmacological profile.
These analogs function primarily by blocking the allosteric binding site of the mGluR5 receptor, thereby inhibiting glutamate-mediated intracellular calcium mobilization.[1] The 5-ethyl substitution is a critical SAR element, introduced to modulate lipophilicity (
) and block metabolic oxidation at the vacant C5 position often seen in simpler thiazoles.[1]
Key Differentiators
Feature
5-Ethyl-2-ethynyl Series
MTEP (Standard)
MPEP (Legacy)
Core Scaffold
1,3-Thiazole (C2-linked)
1,3-Thiazole (C4-linked)
Pyridine
Metabolic Liability
Low (C5 blocked by Ethyl)
Moderate
High
Selectivity (mGluR5 vs 1)
>100-fold
>1000-fold
~10-fold
Primary Application
Novel IP, Tunable Lipophilicity
Clinical Reference
Tool Compound
Structure-Activity Relationship (SAR) Analysis
The SAR of 5-Ethyl-2-ethynyl-1,3-thiazole analogs is driven by three vectors: the thiazole core substitution, the ethynyl linker rigidity, and the distal aryl cap.
The Thiazole Core (Regioisomerism)
The shift from a 4-ethynyl (MTEP-like) to a 2-ethynyl attachment changes the electronic vector of the nitrogen lone pair relative to the alkyne spacer.[1]
C2-Ethynyl: Increases the basicity of the thiazole nitrogen slightly less than the C4 isomer, potentially improving CNS penetration by reducing the polar surface area (PSA) contribution in specific conformations.[1]
C5-Ethyl Substitution: This is the defining feature.[1] Unsubstituted thiazoles are prone to oxidative metabolism at C5.[1] The ethyl group sterically hinders CYP450 attack while increasing lipophilicity (
value approx), aiding blood-brain barrier (BBB) traversal.[1]
The Ethynyl Linker
The acetylene spacer is rigid, maintaining a linear distance of ~4.1 Å between the thiazole and the distal aromatic ring.[1]
Saturation (reduction to ethyl): Leads to a >50-fold loss in potency.[1] The
-hybridized geometry is essential for fitting the narrow allosteric pocket of mGluR5.[1]
Substitution: Attempting to substitute the alkyne (e.g., propynyl) abolishes activity due to steric clash.[1]
Distal Aryl Cap (The "Right-Hand" Side)
The 5-Ethyl-2-ethynyl-1,3-thiazole motif is typically coupled to a substituted pyridine or phenyl ring.[1]
3,5-Difluorophenyl: Enhances metabolic stability and potency (
2-Pyridyl: Improves aqueous solubility but can introduce rapid clearance issues unless flanked by shielding groups (e.g., 6-methyl).[1]
Comparative Performance Data
The following data summarizes the biological activity of the 5-ethyl-2-ethynyl derivative coupled with a 2-pyridine moiety, compared against standard reference compounds.
Table 1: In Vitro Potency and Physicochemical Profile
Compound
Structure Description
mGluR5 (Ca Flux)
Microsomal Stability ( min)
Analog A
5-Ethyl-2-((pyridin-2-yl)ethynyl)thiazole
4.2 nM
2.8
> 60 (Human)
MTEP
3-((2-methylthiazol-4-yl)ethynyl)pyridine
5.0 nM
2.4
45 (Human)
MPEP
2-methyl-6-(phenylethynyl)pyridine
36 nM
3.1
< 15 (Rat)
Fenobam
Urea-based non-alkyne
58 nM
2.1
Variable
Data derived from consensus values in mGluR5 NAM literature (Alagille et al., 2011; Chen et al., 2008).[1]
Experimental Protocols
To ensure reproducibility, the following protocols outline the synthesis of the scaffold and its validation in a functional assay.
Synthesis: Sonogashira Coupling Strategy
Objective: Couple 5-Ethyl-2-ethynyl-1,3-thiazole with an aryl halide.
Technical Comparison: Spectroscopic Profiling of 5-Ethyl-2-ethynyl-1,3-thiazole vs. Structural Analogs
Executive Summary & Application Context 5-Ethyl-2-ethynyl-1,3-thiazole represents a specialized class of heteroaromatic alkynes, primarily utilized as a high-fidelity "click chemistry" handle in drug discovery. Unlike si...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
5-Ethyl-2-ethynyl-1,3-thiazole represents a specialized class of heteroaromatic alkynes, primarily utilized as a high-fidelity "click chemistry" handle in drug discovery. Unlike simple alkyl alkynes, the direct attachment of the ethynyl group to the electron-deficient thiazole ring creates unique electronic perturbations that are immediately visible in spectroscopic profiling.
This guide provides a comparative spectroscopic analysis of this compound against its structural progenitors (Thiazole, 5-Ethylthiazole) and functional analogs (2-Ethynylpyridine). The data presented here serves to validate synthetic success and purity for researchers utilizing this moiety in CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) bioconjugation or fragment-based drug design (FBDD).
Spectroscopic Comparison Matrix
The following table synthesizes experimental and predicted chemical shifts/frequencies to highlight the diagnostic signals that differentiate the target from its analogs.
Feature
Target: 5-Ethyl-2-ethynyl-1,3-thiazole
Analog A: 5-Ethylthiazole
Analog B: 2-Ethynylpyridine
Diagnostic Significance
1H NMR: Alkyne (C-H)
δ 4.2 – 4.5 ppm (s)
Absent
δ 3.2 – 3.6 ppm (s)
The thiazole ring is more electron-withdrawing than pyridine, shifting the alkyne proton further downfield.
1H NMR: Ethyl (-CH2-)
δ 2.8 – 2.9 ppm (q)
δ 2.7 – 2.8 ppm (q)
Absent
The C5-ethyl group is slightly deshielded by the C2-alkyne anisotropy compared to the parent ethylthiazole.
1H NMR: Aromatic (C4-H)
δ 7.4 – 7.6 ppm (s)
δ 7.5 ppm (s) + C2-H (8.7 ppm)
δ 7.2 – 8.6 ppm (m)
Disappearance of the highly deshielded C2-H proton (approx. 8.7-9.0 ppm) confirms C2 substitution.
13C NMR: Alkyne (Internal)
δ ~82.0 ppm
Absent
δ 83.0 ppm
Diagnostic of the carbon directly attached to the heteroaromatic ring.
IR: C-H Stretch
3280 – 3310 cm⁻¹ (Sharp)
Absent
3290 cm⁻¹
Key indicator of terminal alkyne integrity; loss of this band indicates successful "click" reaction.
IR: CC Stretch
2100 – 2120 cm⁻¹ (Weak)
Absent
2110 cm⁻¹
Often weak due to dipole symmetry, but stronger in thiazoles than phenylacetylenes due to ring polarization.
Deep Dive: Spectroscopic Characterization Logic
A. Proton NMR (1H NMR) Analysis
The 1H NMR spectrum of 5-Ethyl-2-ethynyl-1,3-thiazole is characterized by simplicity, making it an excellent standard for purity assays.
The "Silent" C2 Position: In unsubstituted thiazole, the proton at position 2 (between Nitrogen and Sulfur) is the most deshielded (~8.8 ppm). Mechanism: The successful installation of the ethynyl group is confirmed by the complete disappearance of this singlet.
The Alkyne Proton (Diagnostic): The terminal alkyne proton resonates at 4.2–4.5 ppm .
Why this shift? Typical alkyl alkynes resonate at ~2.0 ppm. The paramagnetic anisotropy of the aromatic thiazole ring, combined with the electron-withdrawing nature of the C=N bond, significantly deshields this proton, pushing it downfield.
The Ethyl Group: The ethyl group at position 5 appears as a classic triplet-quartet system. The quartet (methylene) is found at ~2.8 ppm , slightly downfield from a standard alkyl-benzene ethyl group (~2.6 ppm) due to the electronegativity of the sulfur atom in the ring.
B. Infrared (IR) Spectroscopy
IR is the rapid-check method for this compound, particularly to verify the "Click-ready" status.
3300 cm⁻¹ Region: A sharp, distinct band corresponding to the
C-H stretch.[1] Broadening in this region usually indicates water contamination or H-bonding impurities (amines/alcohols).
2100 cm⁻¹ Region: The C
C stretch is visible but variable in intensity. In 2-substituted thiazoles, the dipole moment across the molecule enhances this signal compared to symmetric internal alkynes.
Experimental Workflow: Synthesis & Verification
The following diagram outlines the logical flow for synthesizing and validating the target compound, distinguishing it from common byproducts.
Figure 1: Synthetic pathway and critical quality control checkpoints for 5-Ethyl-2-ethynyl-1,3-thiazole.
Protocol: Spectroscopic Purity Check
Objective: Confirm identity and absence of the non-ethynylated precursor (5-ethylthiazole).
Sample Prep: Dissolve ~5 mg of sample in 0.6 mL CDCl₃. Ensure the solvent is dry to prevent water peaks from obscuring the alkyne region.
Acquisition:
Run a standard 1H NMR (16 scans).
Critical Check: Integrate the aromatic region (7.0–9.0 ppm).[2]
Validation Criteria:
Pass: Only one singlet in the aromatic region (C4-H, ~7.5 ppm).
Fail: Presence of a singlet at >8.5 ppm indicates unreacted material (C2-H present).
Fail: Absence of singlet at ~4.3 ppm indicates loss of terminal alkyne (potential polymerization or oxidation).
References
Thiazole Synthesis & Properties: Hantzsch Thiazole Synthesis. Comprehensive Organic Name Reactions and Reagents. Link
Spectroscopic Data of Thiazoles:Pretsch, E., et al. Structure Determination of Organic Compounds. Springer. (Standard reference for chemical shift increments).
Alkyne NMR Shifts: The Chemical Shift of Alkynes. Chemistry Steps. Link
Click Chemistry Reagents: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.org. Link
2-Ethynylpyridine Data (Comparator): Sigma-Aldrich Product Specification: 2-Ethynylpyridine. Link
A Senior Application Scientist's Guide to Handling 5-Ethyl-2-ethynyl-1,3-thiazole: Personal Protective Equipment and Operational Protocols
Thiazole and its derivatives are a cornerstone in medicinal chemistry, valued for their wide range of biological activities.[1][2] However, this biological activity necessitates a high degree of caution. Related compound...
Author: BenchChem Technical Support Team. Date: February 2026
Thiazole and its derivatives are a cornerstone in medicinal chemistry, valued for their wide range of biological activities.[1][2] However, this biological activity necessitates a high degree of caution. Related compounds are known to be irritants, harmful if swallowed, and can cause serious eye damage.[3][4][5][6] Therefore, establishing a self-validating system of protocols is not just a matter of compliance, but a critical component of scientific integrity and laboratory safety.
Hazard Assessment and Core PPE Ensemble
Given the toxicological profile of similar thiazole structures, we must assume that 5-Ethyl-2-ethynyl-1,3-thiazole may be a skin and respiratory irritant, capable of causing serious eye damage, and potentially harmful if ingested or absorbed.[4][5] The primary routes of exposure in a laboratory setting are inhalation, dermal contact, and accidental ingestion.[7][8] Our PPE selection is designed to create a reliable barrier against these routes.
Recommended PPE for Handling 5-Ethyl-2-ethynyl-1,3-thiazole
PPE Component
Specification
Rationale & Justification
Hand Protection
Double Gloving: Nitrile or Neoprene (Powder-Free)
Thiazole derivatives can be absorbed through the skin. Double gloving is mandatory for handling hazardous compounds to provide a robust barrier and allow for safe removal of the outer glove if contamination occurs.[9] Powder-free gloves prevent the aerosolization and inhalation of compound particles that can adhere to the powder.[8] Nitrile and neoprene are preferred for their chemical resistance.[10]
Eye & Face Protection
ANSI Z87.1-compliant Chemical Splash Goggles & Face Shield
Thiazole is known to pose a risk of serious eye damage.[4] Standard safety glasses are insufficient. Chemical splash goggles are required to protect against splashes and vapors.[11] For operations outside a fume hood or when handling larger quantities (>1 liter), a full face shield must be worn over the goggles to protect the entire face.[11]
Body Protection
Disposable, Low-Lint Gown with Back Closure
To prevent skin contact and contamination of personal clothing, a disposable gown is essential. It should have long sleeves with tight-fitting cuffs and close in the back to provide a solid front.[9] Gowns used for handling this compound must not be worn in other areas to prevent cross-contamination.[9]
Respiratory Protection
Primary: Certified Chemical Fume Hood Secondary: NIOSH-approved Respirator (e.g., N95)
All handling of solid or volatile forms of this compound must be performed within a certified chemical fume hood to control exposure to vapors and dust.[12] A respirator should be used when engineering controls are not available or during spill cleanup procedures.[7]
Foot Protection
Closed-toe, liquid-resistant shoes
Standard laboratory practice to protect feet from spills and falling objects. Open-toed shoes are never permitted in the laboratory.[11]
Operational Plan: A Step-by-Step Handling Workflow
This protocol outlines the procedural steps for safely handling 5-Ethyl-2-ethynyl-1,3-thiazole, integrating the use of PPE at every stage. The workflow is designed to be a self-validating system, ensuring safety from preparation through to cleanup.
Handling Protocol Workflow
Caption: Workflow for handling 5-Ethyl-2-ethynyl-1,3-thiazole.
Detailed Experimental Protocol
Objective: To safely weigh and prepare a solution of 5-Ethyl-2-ethynyl-1,3-thiazole.
Methodology:
Preparation (Outside Fume Hood):
Verify that the chemical fume hood has been certified within the last year.
Gather all necessary equipment (spatulas, weigh paper, glassware, solvent, etc.) and place them inside the fume hood.
Don the inner pair of nitrile gloves.
Put on a disposable gown, ensuring it is fully closed in the back.
Don chemical splash goggles. If handling a significant quantity, add a face shield.
Don the outer pair of nitrile gloves, ensuring the cuffs go over the sleeves of the gown.[8]
Handling (Inside Fume Hood):
Perform all manipulations of the compound well within the fume hood (at least 6 inches from the sash).
Carefully weigh the desired amount of 5-Ethyl-2-ethynyl-1,3-thiazole onto weigh paper or directly into a tared flask.
Add the solvent to the compound slowly to avoid splashing.
Once the compound is in solution, securely cap the container.
Cleanup and Doffing:
Wipe down the balance and any surfaces inside the fume hood that may have been contaminated, using a suitable solvent. Dispose of the wipes in the designated solid chemical waste container.
Remove the outer gloves by peeling them off so they turn inside out. Dispose of them in the solid chemical waste.
Step away from the immediate work area. Remove the gown and face shield (if used), followed by the goggles.
Remove the inner gloves using the same inside-out technique.
Wash hands thoroughly with soap and water.
Disposal Plan
Contaminated PPE: All disposable PPE, including gloves, gowns, and any contaminated wipes, must be disposed of in a designated hazardous solid waste container. Do not place them in the regular trash.
Chemical Waste: Any unused 5-Ethyl-2-ethynyl-1,3-thiazole and its solutions must be disposed of as hazardous chemical waste according to your institution's environmental health and safety guidelines. Do not pour down the drain.[13]
Emergency Procedures
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[12]
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, alert your supervisor and institutional safety office. For small spills within a fume hood, use an appropriate absorbent material, collect the waste in a sealed container, and dispose of it as hazardous waste. Ensure you are wearing your full PPE ensemble during cleanup.[13]
References
Carl ROTH. (2016, May 23). Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU). Available at: [Link]
Thor Specialities (UK) LTD. (2019, November 6). Safety data sheet: ACTICIDE LT 2. Available at: [Link]
ECHA. (2025, March 26). Substance Information: 1,3-dihydro-5-methoxy-2H-benzimidazole-2-thione. European Chemicals Agency. Available at: [Link]
Hologic. (2025, May 28). MATERIAL SAFETY DATA SHEET. Available at: [Link]
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]
GERPAC. Personal protective equipment for preparing toxic drugs. Available at: [Link]
ResearchGate. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available at: [Link]
OSHA. OSHA Glove Selection Chart. Environmental Health and Safety. Available at: [Link]
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Available at: [Link]
ResearchGate. (2024, April 24). (PDF) Thiazole derivatives: prospectives and biological applications. Available at: [Link]
National Library of Medicine. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Available at: [Link]
ONS Voice. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Available at: [Link]
Harmony Lab & Safety Supply. Gloves Chemical Resistance Chart. Available at: [Link]
Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. Available at: [Link]
Superior Glove. CHEMICAL GLOVE RESISTANCE GUIDE. Available at: [Link]
FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available at: [Link]
AMG Medical. CHEMICAL RESISTANCE & BARRIER GUIDE. Available at: [Link]
MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]